Product packaging for 10-Methyl-10-nonadecanol(Cat. No.:CAS No. 50997-06-3)

10-Methyl-10-nonadecanol

Cat. No.: B15348873
CAS No.: 50997-06-3
M. Wt: 298.5 g/mol
InChI Key: BTFNSSWQSTYKHB-UHFFFAOYSA-N
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Description

10-Methyl-10-nonadecanol is a useful research compound. Its molecular formula is C20H42O and its molecular weight is 298.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O B15348873 10-Methyl-10-nonadecanol CAS No. 50997-06-3

Properties

CAS No.

50997-06-3

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

IUPAC Name

10-methylnonadecan-10-ol

InChI

InChI=1S/C20H42O/c1-4-6-8-10-12-14-16-18-20(3,21)19-17-15-13-11-9-7-5-2/h21H,4-19H2,1-3H3

InChI Key

BTFNSSWQSTYKHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 10-Methyl-10-nonadecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 10-Methyl-10-nonadecanol, a long-chain tertiary alcohol. The document details two viable synthetic routes utilizing the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This guide includes detailed experimental protocols, a quantitative data comparison of the proposed pathways, and workflow visualizations to facilitate understanding and replication.

Introduction

This compound is a tertiary alcohol with a 20-carbon backbone. Its long alkyl chains and tertiary alcohol functional group impart specific physical and chemical properties that are of interest in various fields, including materials science and drug development, where it may serve as a lipophilic building block or exhibit unique surfactant properties. The synthesis of such long-chain tertiary alcohols is most effectively achieved through the versatile Grignard reaction. This guide will explore two primary Grignard-based approaches: the reaction of a ketone with a Grignard reagent and the reaction of an ester with a Grignard reagent.

Synthesis Pathways

The synthesis of this compound can be strategically approached from two main retrosynthetic disconnections, both employing a Grignard reagent.

Pathway 1: Ketone and Grignard Reagent

This approach involves the nucleophilic addition of a Grignard reagent to a ketone. Two practical options exist for this pathway:

  • Option A: The reaction of undecan-2-one with nonylmagnesium bromide.

  • Option B: The reaction of nonan-10-one (methyl nonyl ketone) with methylmagnesium bromide.

Pathway 2: Ester and Grignard Reagent

This pathway utilizes an ester and two equivalents of a Grignard reagent. The reaction proceeds through a ketone intermediate, which then reacts with the second equivalent of the Grignard reagent to form the tertiary alcohol. A feasible route involves the reaction of methyl nonanoate with an excess of methylmagnesium bromide.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements for each proposed synthesis pathway to yield this compound.

PathwayReactant 1Molar Mass ( g/mol )Reactant 2Molar Mass ( g/mol )ProductMolar Mass ( g/mol )Stoichiometric Ratio (R1:R2)
1A Undecan-2-one170.31Nonylmagnesium Bromide~219.43This compound298.551 : 1.1
1B Nonan-10-one282.52Methylmagnesium Bromide~119.24This compound298.551 : 1.1
2 Methyl Nonanoate172.26Methylmagnesium Bromide~119.24This compound298.551 : 2.2

Note: A slight excess of the Grignard reagent is typically used to ensure complete reaction of the ketone or ester.

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for the synthesis of analogous tertiary alcohols via the Grignard reaction.[1] Strict anhydrous conditions are crucial for the success of any Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Pathway 1: Synthesis from a Ketone (Example using Undecan-2-one)

1. Preparation of Nonylmagnesium Bromide (Grignard Reagent):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of 1-bromononane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromononane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Undecan-2-one:

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Dissolve undecan-2-one (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the undecan-2-one solution dropwise to the cold Grignard reagent with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Transfer the mixture to a separatory funnel. Separate the ethereal layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Pathway 2: Synthesis from an Ester (Example using Methyl Nonanoate)

1. Preparation of Methylmagnesium Bromide:

  • Follow the procedure for the preparation of nonylmagnesium bromide, substituting 1-bromononane with bromomethane (as a solution in a suitable ether, e.g., MTBE) or by bubbling methyl bromide gas through the magnesium suspension in ether.

2. Reaction with Methyl Nonanoate:

  • Cool the freshly prepared methylmagnesium bromide solution (at least 2.2 equivalents) in an ice bath.

  • Dissolve methyl nonanoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

3. Work-up and Purification:

  • Follow the same work-up and purification procedure as described for Pathway 1.

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis pathways can be visualized using the following diagrams.

Synthesis_Pathway_1 cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification 1-Bromononane 1-Bromononane Nonylmagnesium Bromide Nonylmagnesium Bromide 1-Bromononane->Nonylmagnesium Bromide Mg Mg Mg->Nonylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Nonylmagnesium Bromide Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Nonylmagnesium Bromide->Magnesium Alkoxide Intermediate Undecan-2-one Undecan-2-one Undecan-2-one->Magnesium Alkoxide Intermediate Aqueous Work-up Aqueous Work-up Magnesium Alkoxide Intermediate->Aqueous Work-up This compound This compound Aqueous Work-up->this compound

Caption: Workflow for the synthesis of this compound via Pathway 1.

Synthesis_Pathway_2 cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction (2 eq.) cluster_workup Work-up & Purification Bromomethane Bromomethane Methylmagnesium Bromide Methylmagnesium Bromide Bromomethane->Methylmagnesium Bromide Mg Mg Mg->Methylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Methylmagnesium Bromide Ketone Intermediate Ketone Intermediate Methylmagnesium Bromide->Ketone Intermediate Methyl Nonanoate Methyl Nonanoate Methyl Nonanoate->Ketone Intermediate + 1 eq. MeMgBr Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Ketone Intermediate->Magnesium Alkoxide Intermediate + 1 eq. MeMgBr Aqueous Work-up Aqueous Work-up Magnesium Alkoxide Intermediate->Aqueous Work-up This compound This compound Aqueous Work-up->this compound

Caption: Workflow for the synthesis of this compound via Pathway 2.

Conclusion

The Grignard reaction provides a robust and versatile method for the synthesis of this compound. Both the ketone and ester pathways are viable, with the choice of route often depending on the commercial availability and cost of the starting materials. Careful control of reaction conditions, particularly the exclusion of water, is paramount to achieving high yields of the desired tertiary alcohol. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis of this long-chain alcohol for research and development purposes.

References

The Elusive Presence of 10-Methyl-10-nonadecanol in the Natural World: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of the natural occurrence of 10-Methyl-10-nonadecanol. Extensive investigation into scientific literature and chemical databases reveals a notable absence of evidence for the isolation and identification of this compound from any biological source. While a multitude of methyl-branched lipids are known to exist in nature, particularly within the insect kingdom, this specific tertiary alcohol has not been reported as a naturally occurring metabolite.

This document, therefore, shifts its focus to the broader context of methyl-branched lipid biosynthesis, providing a detailed overview of the established pathways for the formation of structurally related compounds. Understanding these mechanisms offers a predictive framework for the potential, albeit unconfirmed, biosynthesis of this compound and provides valuable insights for researchers in the fields of chemical ecology, natural product synthesis, and drug discovery.

Biosynthesis of Methyl-Branched Hydrocarbons and Secondary Alcohols in Insects

The biosynthesis of complex lipids, including methyl-branched hydrocarbons and alcohols, is most extensively studied in insects, where these compounds play crucial roles in chemical communication and preventing desiccation.[1] The primary site of this synthesis is specialized cells called oenocytes.[1][2][3] The biosynthetic pathway is analogous to fatty acid synthesis and involves a series of enzymatic steps.

A key precursor for the introduction of methyl branches is methylmalonyl-CoA, which is incorporated into the growing acyl chain by a microsomal fatty acid synthase (FAS).[2][4] The stereochemistry of the methyl branch is believed to be determined during the NADPH-catalyzed reduction of the enoyl-thioester intermediate by the enoyl-ACP reductase domain of the FAS.[4]

The resulting very-long-chain fatty acids can then be converted to hydrocarbons through a process of reductive decarbonylation.[1] Alternatively, they can be reduced to primary fatty alcohols. While the direct enzymatic conversion of a methyl-branched very-long-chain fatty acid to a tertiary alcohol like this compound has not been documented, the existence of secondary alcohol pheromones in insects suggests that enzymatic hydroxylation of hydrocarbons or reduction of ketones are plausible mechanisms for the formation of alcohol functionalities.

Generalized Biosynthetic Pathway for Methyl-Branched Lipids in Insects

The following diagram illustrates the general steps involved in the biosynthesis of methyl-branched hydrocarbons and alcohols in insects.

Biosynthesis of methyl-branched lipids in insects.

Experimental Protocols for the Analysis of Related Compounds

While no specific protocols exist for this compound due to its apparent absence in nature, the methodologies used for the extraction, isolation, and identification of other long-chain methyl-branched alcohols and hydrocarbons from insect cuticles are well-established. These protocols can serve as a template for researchers investigating novel lipids.

Extraction of Cuticular Lipids

Objective: To extract total surface lipids from insect samples.

Materials:

  • Insect samples (live or frozen)

  • Hexane (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Micropipette

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Place a known number of insects into a glass vial.

  • Add a sufficient volume of hexane to fully submerge the insects (e.g., 1 mL for 10-20 small insects).

  • Agitate the vial on a vortex mixer for 2 minutes to facilitate the dissolution of cuticular lipids.

  • Carefully remove the insects from the vial.

  • The resulting hexane solution contains the cuticular lipid extract.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Analyze the extract using GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of the lipid extract.

Instrumentation:

  • Gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

  • Mass spectrometer detector.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 320 °C.

    • Hold: 10 minutes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

  • Identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

Quantitative Data on Related Natural Products

While no quantitative data exists for this compound, the following table summarizes the abundance of some methyl-branched alkanes found in the cuticular lipids of various insect species. This data illustrates the prevalence of methyl-branched structures in the natural world and provides a comparative context.

Insect SpeciesCompoundAbundance (% of total hydrocarbons)Reference
Drosophila melanogaster2-Methyl-hexacosane (2-Me-C26)15-25%Howard, R. W. (2009).
Blattella germanica3-Methyl-heptacosane (3-Me-C27)~10%Jurenka, R. A., et al. (1989).
Solenopsis invicta13-Methyl-heptacosane (13-Me-C27)Major componentVander Meer, R. K., et al. (1980).

Synthesis of Structurally Related Insect Pheromones

The following diagram illustrates a general workflow for the synthesis of a racemic methyl-branched secondary alcohol pheromone.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products and Purification aldehyde Aldehyde grignard_reaction Grignard Reaction aldehyde->grignard_reaction grignard Grignard Reagent grignard->grignard_reaction racemic_mixture Racemic Mixture of Secondary Alcohol grignard_reaction->racemic_mixture purification Purification (e.g., Chromatography) racemic_mixture->purification final_product Isolated Pheromone purification->final_product

General workflow for the synthesis of a racemic methyl-branched secondary alcohol pheromone.

Conclusion

References

A Technical Guide to the Biological Significance of Branched-Chain Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty alcohols (BCFAs) are a diverse class of lipids characterized by a hydroxyl group and one or more methyl branches along their aliphatic chain. While less ubiquitous than their straight-chain counterparts, BCFAs play critical and varied roles in biological systems. In bacteria, they are key components of cell membranes, modulating fluidity and environmental adaptability. In mammals, the metabolism of the branched-chain fatty alcohol phytol into phytanic acid is of significant clinical importance, with defects leading to the rare genetic disorder Refsum disease. Furthermore, phytanic acid itself is a signaling molecule, acting as a ligand for peroxisome proliferator-activated receptors (PPARs), thereby influencing lipid and glucose metabolism. This technical guide provides an in-depth exploration of the biological significance of BCFAs, detailing their roles in membrane structure, cellular signaling, and metabolic pathways. It includes a summary of quantitative data, comprehensive experimental protocols for their analysis, and visualizations of key pathways and workflows to support researchers and drug development professionals in this field.

Introduction to Branched-Chain Fatty Alcohols

Branched-chain fatty alcohols are aliphatic alcohols featuring a methyl group at one or more positions along the carbon chain. The most common forms are the iso and anteiso configurations, where the methyl branch is located at the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[1] These structures are prevalent in the cell membranes of many bacterial species.[2][3][4][5]

In mammals, a prominent example of a biologically significant branched-chain fatty alcohol is phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol), a constituent of the chlorophyll molecule.[6] Dietary phytol is metabolized to phytanic acid, a branched-chain fatty acid, which has significant physiological and pathophysiological implications.[6][7] The metabolism of BCFAs is impaired in several inherited human peroxisomal disorders.[7]

Biological Roles and Significance

Modulation of Cell Membrane Properties

In bacteria, branched-chain fatty acids, the precursors to BCFAs, are major components of membrane lipids.[2][3][4][5] The presence of methyl branches disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity.[8][9] This is a crucial adaptation mechanism for bacteria, allowing them to maintain optimal membrane function in diverse and changing environments.[8] Specifically, anteiso fatty acids are known to create a more fluid membrane structure compared to iso fatty acids.[8]

In mammals, long-chain fatty alcohols that accumulate in certain disease states are expected to partition into cellular membranes, which could alter membrane structure and function through their detergent effects.[7]

Cellular Signaling: The Phytol-Phytanic Acid-PPARα Axis

The most well-characterized signaling role of a BCFA metabolite in mammals involves phytanic acid. Derived from the dietary branched-chain fatty alcohol phytol, phytanic acid acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism.[10][11]

The activation of PPARα by phytanic acid leads to the upregulation of genes encoding for enzymes involved in peroxisomal β-oxidation.[10] This creates a feedback loop where phytanic acid promotes its own degradation. This signaling pathway is crucial for maintaining lipid homeostasis.

Signaling Pathway: Phytol Metabolism and PPARα Activation

Phytol_PPAR_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Nucleus Nucleus Phytol Phytol (from diet) PhytenicAcid Phytenic Acid Phytol->PhytenicAcid Oxidation PhytanoylCoA Phytanoyl-CoA PhytenicAcid->PhytanoylCoA Activation (Peroxisome/Mitochondria) Pristanal Pristanal PhytanoylCoA->Pristanal α-oxidation PhytanicAcid_nucleus Phytanic Acid PhytanoylCoA->PhytanicAcid_nucleus Hydrolysis PPARa PPARα RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds TargetGenes Target Gene Expression PPRE->TargetGenes Upregulates PhytanicAcid_nucleus->PPARa Binds & Activates

Caption: Metabolism of phytol to phytanic acid and subsequent PPARα activation.

Role in Disease: Refsum Disease

Refsum disease is a rare, autosomal recessive neurological disorder resulting from the accumulation of phytanic acid in blood and tissues.[12][13] This accumulation is caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, a key enzyme in the α-oxidation pathway responsible for phytanic acid degradation.[13][14] The buildup of phytanic acid leads to a range of symptoms, including retinitis pigmentosa, peripheral neuropathy, ataxia, and hearing loss.[12][13] The primary treatment for Refsum disease is a diet restricted in phytanic acid.[15][16]

Quantitative Data

The accumulation of phytanic acid is a key diagnostic marker for Refsum disease. The following table summarizes typical plasma phytanic acid levels in healthy individuals and in patients with Refsum disease, both before and after dietary intervention.

Condition Plasma Phytanic Acid Concentration (mg/dL) Reference
Normal/Healthy≤ 0.2[16]
Refsum Disease (untreated)10 - 50[16]
Refsum Disease (after dietary treatment)Significant reduction, may approach normal levels[15][17][18]

Note: Values can vary between individuals and with the severity of the disease and adherence to diet.

The distribution of phytanic acid among different lipoprotein fractions in the plasma of Refsum disease patients has also been quantified.

Lipoprotein Fraction Percentage of Total Plasma Phytanic Acid (%) Reference
Very-Low-Density Lipoprotein (VLDL)16.2 ± 12.2[12]
Intermediate-Density Lipoprotein (IDL)1.77 ± 1.64[12]
Low-Density Lipoprotein (LDL)34.8 ± 12.6[12]
High-Density Lipoprotein (HDL)14.3 ± 7.87[12]

Experimental Protocols

Analysis of Branched-Chain Fatty Alcohols by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification and identification of fatty alcohols in complex biological samples. The following protocol outlines a general procedure.

Experimental Workflow: GC-MS Analysis of BCFAs

GCMS_Workflow Sample Biological Sample (e.g., cells, plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction 1. Isolate Lipids Saponification Saponification (to release esterified alcohols) Extraction->Saponification 2. Free Alcohols Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization 3. Increase Volatility GCMS GC-MS Analysis Derivatization->GCMS 4. Separate & Detect DataAnalysis Data Analysis (Quantification & Identification) GCMS->DataAnalysis 5. Interpret Results

Caption: General workflow for the analysis of BCFAs from biological samples.

Protocol: Lipid Extraction, Saponification, and Derivatization for GC-MS

  • Lipid Extraction (Bligh & Dyer Method):

    • Homogenize the biological sample (e.g., cell pellet) in a mixture of chloroform:methanol (1:2, v/v).[14][19]

    • Vortex thoroughly for 20-30 minutes.[19]

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.[14]

    • Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.[14][19]

    • Carefully collect the lower organic phase.[14][19]

    • Dry the lipid extract under a stream of nitrogen.[20]

  • Saponification:

    • Resuspend the dried lipid extract in an ethanolic potassium hydroxide (KOH) solution (e.g., 2 M KOH in 80% ethanol).[21][22]

    • Heat the mixture at 60-90°C for 1-2 hours to hydrolyze ester bonds, releasing the fatty alcohols.[21][22]

    • After cooling, add water and extract the non-saponifiable lipids (containing the fatty alcohols) with hexane or petroleum ether.[22][23]

    • Wash the organic phase with an ethanol/water mixture to remove residual KOH and fatty acid soaps.[22]

    • Collect the organic phase and dry it under nitrogen.[23]

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2][22]

    • Heat at 60-70°C for 30 minutes to convert the hydroxyl groups of the fatty alcohols to trimethylsilyl (TMS) ethers.[2][22] This increases their volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[18]

    • Use a temperature program that allows for the separation of the different fatty alcohol derivatives, for example, an initial temperature of 150°C, ramped to 300°C.[2]

    • The mass spectrometer can be operated in electron impact (EI) mode, scanning a mass range of m/z 50-650.[24]

    • Identification is achieved by comparing retention times and mass spectra to those of known standards. Quantification is typically performed using an internal standard added before the extraction process.[25]

PPARα Activation Luciferase Reporter Assay

This cell-based assay is used to determine if a compound, such as phytanic acid, can activate the PPARα receptor.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate media.[21][26]

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length human or rodent PPARα gene.[21][24]

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).[21][24]

    • A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[26]

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compound (e.g., phytanic acid dissolved in a suitable solvent like DMSO) at various concentrations.[26] Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle-only (DMSO) as a negative control.[27]

  • Luciferase Activity Measurement:

    • Incubate the cells with the compounds for 24-48 hours.[21]

    • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[27]

    • If a Renilla luciferase plasmid was used, measure its activity in the same lysate for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated samples by the normalized activity of the vehicle control.[26]

Relevance in Drug Development

The biological roles of branched-chain fatty alcohols and their metabolites present several opportunities for drug development:

  • Refsum Disease Therapeutics: While dietary restriction is the primary management for Refsum disease, there is a need for therapies that could enhance the residual activity of the α-oxidation pathway or provide alternative routes for phytanic acid degradation.

  • PPARα Modulation: As a natural ligand for PPARα, phytanic acid and its synthetic derivatives could be explored for the development of new drugs to treat metabolic disorders such as dyslipidemia and insulin resistance.[11] Understanding the specific interactions between branched-chain lipids and PPARs could lead to the design of more selective and potent modulators.

  • Antibacterial Agents: The unique branched-chain lipids in bacterial membranes could be a target for novel antibacterial drugs designed to disrupt membrane integrity and function.

Conclusion

Branched-chain fatty alcohols, though often overlooked, are lipids with significant and diverse biological functions. From maintaining membrane fluidity in bacteria to acting as precursors for potent signaling molecules in mammals, their importance is clear. The link between phytol metabolism and Refsum disease underscores their clinical relevance, while the role of phytanic acid as a PPARα agonist opens avenues for therapeutic intervention in metabolic diseases. The methodologies detailed in this guide provide a framework for researchers to further investigate the complex roles of these molecules, paving the way for new discoveries and potential drug development opportunities.

References

Spectroscopic Profile of 10-Methyl-10-nonadecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the tertiary alcohol, 10-Methyl-10-nonadecanol (C₂₀H₄₂O). Due to the limited availability of experimental spectra in the public domain for this specific compound, this document presents computed nuclear magnetic resonance (NMR) data. For comparative purposes and to provide a fuller analytical context, experimental mass spectrometry (MS) and infrared (IR) data for the closely related secondary alcohol, 10-nonadecanol (C₁₉H₄₀O), are also included. This guide offers detailed experimental protocols applicable to the spectroscopic analysis of long-chain alcohols and a visual workflow of the analytical process.

Spectroscopic Data

The following tables summarize the available and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Computed ¹³C NMR Spectroscopic Data for this compound

Atom Chemical Shift (ppm)
C10 (quaternary)Data not available
CH₃ (on C10)Data not available
CH₂ (adjacent to C10)Data not available
Other CH₂Data not available
Terminal CH₃Data not available

Note: Specific chemical shifts from the computed spectrum are not publicly accessible. The table structure is provided as a template for when experimental data becomes available.

¹H NMR Spectroscopy

Experimental ¹H NMR data for this compound is currently unavailable in the public domain.

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found. The following data is for the analogous compound, 10-nonadecanol.

Table 2: Mass Spectrometry Data for 10-Nonadecanol

Technique Key Fragments (m/z)
Gas Chromatography-Mass Spectrometry (GC-MS)83, 55, 43

Data sourced from NIST and PubChem for 10-Nonadecanol.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found. The following data is for the analogous compound, 10-nonadecanol.

Table 3: Infrared (IR) Spectroscopy Data for 10-Nonadecanol

Technique Key Absorptions (cm⁻¹) Functional Group
Fourier-Transform Infrared (FTIR) Spectroscopy~3300 (broad)O-H stretch (alcohol)
~2900 (strong)C-H stretch (alkane)

Data sourced from NIST for 10-Nonadecanol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is utilized.

    • Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectral width is set to cover the expected range of proton resonances (e.g., 0-12 ppm).

    • Typically, 8 to 16 scans are acquired for a standard spectrum.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Key parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of quaternary carbons, and a spectral width of 0-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like long-chain alcohols.

    • GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure separation and elution of the analyte. Helium is used as the carrier gas.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Film/Melt: If the sample is a solid, it can be melted and cast as a thin film on a salt plate.

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is placed in the IR beam path. The spectrometer scans the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum (of air or the salt plates) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The positions and shapes of the absorption bands are correlated with specific functional groups (e.g., O-H, C-H, C-O).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data IR_Data IR Data (Functional Groups) IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Discovery and Characterization of 10-Methyl-10-nonadecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

10-Methyl-10-nonadecanol is a saturated tertiary alcohol with the chemical formula C20H42O.[1] Its structure consists of a nineteen-carbon chain with a hydroxyl group and a methyl group both attached to the tenth carbon atom. This structure imparts specific physical and chemical properties that are of interest in various fields of chemical and biological research. Long-chain fatty alcohols are known to be present in various natural sources and have been identified as plant metabolites.[1] Their amphiphilic nature, arising from a long hydrophobic carbon chain and a polar hydroxyl group, allows them to interact with lipid membranes, suggesting potential applications in areas such as drug delivery and formulation science.[1]

This document details a proposed synthesis of this compound via a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. Furthermore, it presents a comprehensive characterization profile, including predicted physical properties and a detailed analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The predicted values are based on its chemical structure and data available for similar long-chain alcohols.

PropertyValueReference
IUPAC Name 10-methylnonadecan-10-ol[1]
CAS Number 50997-06-3[1]
Molecular Formula C20H42O[1]
Molecular Weight 298.5 g/mol [1]
Boiling Point 349.5 ± 10.0 °C (Predicted)[2]
Density 0.838 ± 0.06 g/cm³ (Predicted)[2]
pKa 15.31 ± 0.29 (Predicted)[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Grignard reaction, a fundamental and widely used method for the preparation of tertiary alcohols. The proposed two-step synthesis involves the reaction of a Grignard reagent, nonylmagnesium bromide, with undecan-2-one, followed by an acidic workup.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reaction Grignard Reaction Nonyl bromide Nonyl bromide Nonylmagnesium bromide (Grignard Reagent) Nonylmagnesium bromide (Grignard Reagent) Nonyl bromide->Nonylmagnesium bromide (Grignard Reagent) Mg, THF Mg, THF Mg, THF Intermediate Alkoxide Intermediate Alkoxide Nonylmagnesium bromide (Grignard Reagent)->Intermediate Alkoxide 1. Reaction Undecan-2-one Undecan-2-one This compound This compound Intermediate Alkoxide->this compound 2. H3O+ (Workup) H3O+ H3O+

Caption: Proposed Grignard synthesis of this compound.

Experimental Protocol

Step 1: Preparation of Nonylmagnesium bromide (Grignard Reagent)

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.1 eq).

  • The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 1-bromononane (1.0 eq) in anhydrous THF.

  • Add a small amount of the 1-bromononane solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine if necessary.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Undecan-2-one and Workup

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of undecan-2-one (1.0 eq) in anhydrous THF in a separate dropping funnel.

  • Add the undecan-2-one solution dropwise to the cold Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate the magnesium salts.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tertiary alcohol.

Characterization

The structure of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)
TechniqueExpected Features
¹H NMR (CDCl₃) δ ~1.25 (m, large integral, overlapping CH₂ groups of the long chains), δ ~1.15 (s, 3H, -CH₃ at C10), δ ~0.88 (t, 6H, terminal -CH₃ groups of the nonyl chains), δ ~1.4 (s, 1H, -OH, may be broad and exchangeable with D₂O).
¹³C NMR (CDCl₃) δ ~74 (quaternary carbon C10), δ ~40-45 (CH₂ adjacent to C10), δ ~20-35 (other CH₂ carbons in the chains), δ ~25 (methyl carbon at C10), δ ~14 (terminal methyl carbons).
IR (KBr or neat) Strong, broad absorption around 3400 cm⁻¹ (O-H stretch of the alcohol), sharp absorptions around 2920 and 2850 cm⁻¹ (C-H stretches of the alkyl chains), absorption around 1150 cm⁻¹ (C-O stretch of the tertiary alcohol).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 298. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z 280. Fragmentation patterns showing cleavage on either side of the tertiary carbon, leading to characteristic fragment ions.

Potential Biological Role and Applications

While specific biological studies on this compound are not extensively reported, its structural similarity to other long-chain fatty alcohols suggests potential interactions with biological membranes.[1] The long, hydrophobic alkyl chains can intercalate into the lipid bilayer of cell membranes, while the polar hydroxyl group can interact with the polar head groups of phospholipids or the aqueous environment.

This amphiphilic nature could influence membrane properties such as fluidity and permeability.[1] Such interactions are of significant interest in drug development, where molecules with these characteristics can be explored as penetration enhancers or as components of drug delivery systems like liposomes or solid lipid nanoparticles.

Conceptual Interaction with a Lipid Bilayer

Lipid_Bilayer_Interaction cluster_membrane Lipid Bilayer cluster_molecule This compound p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 p9 t9 p9->t9 p10 t10 p10->t10 p11 t11 p11->t11 p12 t12 p12->t12 mol_head OH mol_tail Hydrophobic Tail mol_head->mol_tail

Caption: Interaction of this compound with a lipid bilayer.

Conclusion

This compound represents an interesting long-chain tertiary alcohol with potential applications in materials science and drug delivery. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed Grignard synthesis is a robust and high-yielding method for obtaining this molecule. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. Further research into the biological activities of this compound is warranted to explore its full potential, particularly its interactions with cellular membranes and its utility in pharmaceutical formulations.

References

A Technical Guide to the Physicochemical Properties of Long-Chain Branched Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain branched alcohols, particularly Guerbet alcohols, are a pivotal class of compounds in the pharmaceutical and cosmetic industries.[1][2][3] Formed through the Guerbet reaction, which involves the condensation of two primary alcohol molecules to create a branched secondary alcohol with a higher molecular weight, these compounds exhibit a unique set of physicochemical properties.[1] Their branched structure significantly lowers their melting point and increases fluidity compared to their linear-chain counterparts of the same molecular weight, while maintaining low volatility.[4][5]

These characteristics make them highly desirable as emollients, solvents, viscosity modifiers, and excipients in a wide array of formulations.[1][6] In drug development, they are instrumental in enhancing the solubility, stability, and controlled release of active pharmaceutical ingredients (APIs), thereby improving drug delivery systems.[1][7] This guide provides an in-depth overview of the core physicochemical properties of representative long-chain branched alcohols, detailed experimental protocols for their characterization, and a logical workflow for these analytical processes.

Core Physicochemical Properties

The branching of the hydrocarbon chain imparts unique properties that are highly advantageous in formulation science. Key properties include a low melting point, broad liquid range, excellent solubility in non-polar solvents, and surface-active effects.

Melting and Boiling Points

The introduction of branching disrupts the orderly packing of hydrocarbon chains that is characteristic of linear alcohols, leading to weaker intermolecular forces. This structural disruption results in significantly lower melting points and a wider liquid range.[5] For instance, 2-ethyl-1-hexanol (a C8 Guerbet alcohol) has a melting point of -70°C, whereas its linear isomer, 1-octanol, melts at -16.7°C.[5] This property is critical for creating formulations that remain stable and fluid across a range of temperatures.

Table 1: Thermal Properties of Representative Long-Chain Branched Alcohols

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-OctyldodecanolC₂₀H₄₂O-1.0 to 1.0[7][8]234-238 @ 33 mmHg[7][8]
Isostearyl AlcoholC₁₈H₃₈OLiquid at room temp.[9]331-332 @ 760 mmHg (est)[10][11]
For Comparison:
Stearyl Alcohol (Linear)C₁₈H₃₈O59.4 to 59.8[12]210 @ 15 mmHg[12]
Solubility

Long-chain branched alcohols are characteristically hydrophobic due to their long hydrocarbon chains. They are practically insoluble or have very low solubility in water but are miscible with other alcohols, esters, and non-polar organic solvents.[4][8][13] This makes them excellent solvents and co-solvents for lipophilic APIs in topical and transdermal formulations.[14]

Table 2: Solubility Characteristics

CompoundWater SolubilityOther Solvents
2-Octyldodecanol10 μg/L at 23°C[7][8]Miscible with ethanol (96%)[4][7][8]
Isostearyl Alcohol0.01745 mg/L at 25°C (est)[10][11]Soluble in oils and organic solvents[13]
Viscosity and Density

As branched structures, these alcohols often act as viscosity modifiers in formulations.[6] They can contribute to the desired texture and spreadability of creams and lotions without imparting a greasy feel.[6] Their density is typically lower than that of water.

Table 3: Viscosity and Density Data

CompoundPropertyValue
2-OctyldodecanolDensity0.838 g/mL at 25°C[4][7][8]
Isostearyl AlcoholViscosityActs as a viscosity builder[15]
Surface Activity

Guerbet alcohols can function as medium-spreading emollients and surfactants.[4][13] 2-Octyldodecanol, for example, has an equilibrium spreading pressure of 17.0 dyne/cm.[4] This property is crucial for the uniform application and skin feel of topical products and can also aid in the emulsification and stabilization of formulations.[4]

Experimental Workflow for Physicochemical Characterization

A systematic approach is required to characterize the physicochemical properties of long-chain branched alcohols. The following diagram illustrates a typical experimental workflow.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Methodology cluster_3 Data Analysis & Reporting Sample Long-Chain Branched Alcohol Sample Purification Purification/ Characterization (GC/MS) Sample->Purification Thermal Thermal Analysis (Melting/Boiling Point) Purification->Thermal Solubility Solubility Screening (Equilibrium Method) Purification->Solubility Viscosity Rheological Analysis (Viscometry) Purification->Viscosity Surface Surface Tension (Tensiometry) Purification->Surface DSC Differential Scanning Calorimetry (DSC) Thermal->DSC HPLC HPLC / UV-Vis Spectrophotometry Solubility->HPLC Vibro Vibrating-Wire or Rotational Viscometer Viscosity->Vibro DuNouy Du Noüy Ring Tensiometer Surface->DuNouy Analysis Data Compilation & Analysis DSC->Analysis HPLC->Analysis Vibro->Analysis DuNouy->Analysis Report Technical Report & Data Tables Analysis->Report

References

In-depth Technical Guide on the Role of 10-Methyl-10-nonadecanol in Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific role of 10-Methyl-10-nonadecanol in bacterial membranes. Currently, there is no direct research, quantitative data, or established experimental protocols detailing the interaction of this particular molecule with bacterial cellular structures.

While information on this compound is scarce, we can infer its potential functions by examining the well-documented roles of similar molecules, such as branched-chain fatty acids and other long-chain alcohols, in bacterial physiology. This guide will provide a foundational understanding of these related compounds and their impact on bacterial membranes, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.

General Role of Branched-Chain Fatty Acids and Alcohols in Bacterial Membranes

Bacterial membranes are dynamic structures crucial for cell survival, acting as a selective barrier and a site for essential cellular processes. The composition of the lipid bilayer, particularly the fatty acid and alcohol content, dictates the physical properties of the membrane, such as fluidity and permeability.

Many bacterial species modulate their membrane composition in response to environmental stressors, including temperature changes and exposure to toxic substances.[1][2][3] One common adaptation is altering the ratio of straight-chain to branched-chain fatty acids.[3]

  • Membrane Fluidity: Branched-chain fatty acids, particularly those with iso and anteiso branching, are known to increase membrane fluidity by disrupting the tight packing of the lipid acyl chains.[2][3] This is a critical adaptation for bacteria growing at low temperatures, preventing the membrane from becoming too rigid.[2]

  • Stress Tolerance: A high content of branched-chain fatty acids in the membrane has been linked to increased tolerance to various stresses.[2]

  • Virulence: In some pathogenic bacteria, such as Listeria monocytogenes, branched-chain fatty acids are essential for virulence.[2]

Long-chain alcohols can also integrate into the bacterial membrane, leading to changes in its physical properties. The introduction of alcohols can increase membrane fluidity, which can have both beneficial and detrimental effects on the cell.[1] While some level of fluidity is necessary for membrane function, excessive fluidization can compromise the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[1] In response to the fluidizing effect of alcohols, many bacteria adjust their lipid composition, often by decreasing the proportion of unsaturated or branched-chain lipids to make the membrane more rigid.[1]

Potential Implications for this compound

Based on the behavior of similar molecules, this compound, a long-chain alcohol with a methyl branch, could potentially influence bacterial membranes in the following ways:

  • Integration into the Lipid Bilayer: Due to its long hydrophobic carbon chain, it is plausible that this compound could intercalate into the bacterial membrane.

  • Alteration of Membrane Fluidity: The presence of the methyl group could disrupt the ordered packing of the lipid chains, thereby increasing membrane fluidity. The extent of this effect would depend on the concentration of the molecule within the membrane.

  • Antimicrobial Activity: At certain concentrations, the disruption of membrane integrity by this compound could lead to antibacterial effects. Many long-chain alcohols and fatty acids exhibit antimicrobial properties.

It is important to emphasize that these are hypothetical roles based on the known functions of related compounds. Without direct experimental evidence, the precise impact of this compound on bacterial membranes remains unknown.

Future Research Directions

The lack of data on this compound presents an opportunity for future research. Key experimental avenues to explore include:

  • Synthesis and Characterization: The first step would be the chemical synthesis and purification of this compound to ensure a high-purity compound for biological assays.

  • Antimicrobial Susceptibility Testing: Standard assays, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria, would provide initial insights into its potential as an antimicrobial agent.

  • Membrane Fluidity Studies: Biophysical techniques, such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH), could be employed to directly measure the effect of this compound on the fluidity of bacterial membranes or model lipid bilayers.

  • Membrane Permeability Assays: The impact on membrane integrity could be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded from cells with intact membranes.

  • Lipidomic Analysis: Advanced analytical techniques like mass spectrometry could be used to determine if the presence of this compound induces compensatory changes in the fatty acid composition of bacterial membranes.

Conclusion

While the specific role of this compound in bacterial membranes is currently uncharacterized, the study of related branched-chain and long-chain lipid molecules provides a framework for postulating its potential functions. Further experimental investigation is necessary to elucidate the precise interactions and biological consequences of this molecule on bacterial cells. Such research could uncover novel mechanisms of membrane modulation and potentially lead to the development of new antimicrobial strategies. Due to the absence of specific data, the requested quantitative data tables and visualizations of signaling pathways or experimental workflows for this compound cannot be provided at this time.

References

10-Methyl-10-nonadecanol: A Potential Novel Biomarker for Metabolic and Cellular Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain branched fatty alcohols are emerging as a new frontier in lipidomics, with potential roles in cellular signaling, membrane dynamics, and metabolic regulation. This whitepaper explores the nascent potential of 10-Methyl-10-nonadecanol, a tertiary fatty alcohol, as a novel biomarker. While direct evidence linking this specific molecule to disease is currently limited, its unique chemical structure suggests possible involvement in pathways related to oxidative stress, membrane integrity, and aberrant lipid metabolism. This document provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, details relevant experimental protocols for its study, and proposes a hypothetical framework for its investigation as a biomarker.

Introduction: The Untapped Potential of Tertiary Fatty Alcohols

Fatty alcohols are critical components of cellular lipids, serving as precursors for waxes and ether lipids, and playing roles in membrane structure and signaling.[1][2] While straight-chain and simple branched-chain fatty alcohols have been studied, complex tertiary alcohols like this compound remain largely unexplored in a clinical context. Its structure, featuring a methyl group on the hydroxyl-bearing carbon, may confer unique properties, including resistance to standard enzymatic oxidation, potentially leading to accumulation under specific pathological conditions.

This guide synthesizes the available physicochemical data for this compound, outlines methodologies for its detection and quantification, and presents a speculative framework for its biogenesis and potential role as a biomarker in human health and disease.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a potential biomarker is essential for developing accurate and reliable analytical methods. The following table summarizes the known properties of this compound, largely derived from chemical databases and supplier information, as direct experimental literature is scarce.

PropertyValueSource
Molecular Formula C20H42O[1]
Molecular Weight 298.55 g/mol [1]
CAS Number 50997-06-3[1]
Appearance Not specified; likely a waxy solidInferred
Solubility Insoluble in water; Soluble in alcohol[3]
Boiling Point (est.) 344.00 to 345.00 °C @ 760.00 mm Hg[3]
Flash Point (est.) 261.00 °F (127.50 °C)[3]
logP (o/w) (est.) 8.325[3]

Note: Some data is for the related compound 10-Nonadecanol and is used here as an estimate due to the lack of specific data for this compound.

Hypothetical Biosynthesis and Biological Role

Currently, there is no definitive evidence for the endogenous synthesis of this compound in mammals. However, the existence of branched-chain fatty acid and alcohol metabolism provides a basis for speculation.[4] Branched-chain fatty acids are derived from the catabolism of branched-chain amino acids or synthesized de novo.[2] It is conceivable that under conditions of metabolic stress or enzymatic dysregulation, a methyl group could be added to a long-chain fatty acid precursor prior to or during its reduction to an alcohol.

The tertiary nature of the alcohol group in this compound would likely make it resistant to oxidation by alcohol dehydrogenases, a primary catabolic pathway for fatty alcohols.[5] This resistance could lead to its accumulation in tissues and biological fluids, making it a candidate for a biomarker of metabolic dysfunction.

Its amphipathic nature suggests it could integrate into cellular membranes, potentially altering fluidity, permeability, and the function of membrane-bound proteins.[1]

hypothetical_biosynthesis Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain Amino Acids->Branched-Chain Acyl-CoA Elongation & Methylation (Hypothetical) Elongation & Methylation (Hypothetical) Branched-Chain Acyl-CoA->Elongation & Methylation (Hypothetical) 10-Methyl-nonadecanoyl-CoA 10-Methyl-nonadecanoyl-CoA Elongation & Methylation (Hypothetical)->10-Methyl-nonadecanoyl-CoA Fatty Acyl-CoA Reductase Fatty Acyl-CoA Reductase 10-Methyl-nonadecanoyl-CoA->Fatty Acyl-CoA Reductase This compound This compound Fatty Acyl-CoA Reductase->this compound Membrane Insertion Membrane Insertion This compound->Membrane Insertion Resistance to Oxidation Resistance to Oxidation This compound->Resistance to Oxidation Accumulation (Biomarker Potential) Accumulation (Biomarker Potential) Resistance to Oxidation->Accumulation (Biomarker Potential)

Hypothetical biosynthesis and fate of this compound.

Experimental Protocols for Investigation

The investigation of this compound as a biomarker requires robust analytical methods for its extraction, detection, and quantification in biological matrices.

Extraction of Lipids from Biological Samples

A modified Folch or Bligh-Dyer extraction is recommended for the efficient recovery of fatty alcohols from plasma, tissues, or cell cultures.

  • Homogenization: Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution. For liquid samples like plasma, add the chloroform:methanol solution directly.

  • Phase Separation: Add water or a saline solution to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids including fatty alcohols, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent (e.g., hexane or isopropanol) for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like fatty alcohols.

  • Derivatization: To improve volatility and chromatographic peak shape, the hydroxyl group of this compound should be derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC Separation: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized fatty alcohol. A temperature gradient program should be optimized to ensure good resolution from other lipid components.

  • MS Detection: Mass spectrometry is used for detection and quantification. Electron ionization (EI) will produce a characteristic fragmentation pattern for the derivatized this compound. For quantification, selected ion monitoring (SIM) of specific, abundant ions will provide the highest sensitivity and specificity.

  • Standard Curve: A standard curve should be generated using a synthesized and purified this compound standard to enable absolute quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (Silylation) Derivatization (Silylation) Lipid Extraction->Derivatization (Silylation) GC Inlet GC Inlet Derivatization (Silylation)->GC Inlet GC Column GC Column GC Inlet->GC Column MS Detector MS Detector GC Column->MS Detector Data Analysis Data Analysis MS Detector->Data Analysis Biomarker Identification Biomarker Identification Data Analysis->Biomarker Identification

Workflow for the analysis of this compound.

Proposed Research Directions

To validate this compound as a potential biomarker, a structured research approach is necessary.

  • Chemical Synthesis and Standard Development: A robust and scalable synthesis for this compound is required to produce a high-purity standard for analytical method development and validation.

  • In Vitro Studies: Cell culture models can be used to investigate the potential for endogenous production of this compound under various stress conditions (e.g., oxidative stress, nutrient deprivation, exposure to toxins).

  • Metabolomic Screening: Untargeted metabolomics of biological samples from healthy and diseased cohorts could reveal the presence and differential expression of this compound.

  • Preclinical Animal Studies: Animal models of relevant diseases (e.g., metabolic syndrome, neurodegenerative diseases, certain cancers) should be screened for the presence of this molecule in tissues and biofluids.

  • Clinical Validation: If preclinical evidence is promising, targeted quantitative assays should be developed and validated for use in large human cohorts to establish clinical utility.

Conclusion

This compound represents a novel and unexplored molecule with theoretical potential as a biomarker for metabolic and cellular stress. Its unique tertiary alcohol structure suggests a resistance to catabolism, a key feature for a cumulative biomarker. While direct evidence of its role in human biology is currently absent, the analytical frameworks and hypothetical pathways presented in this guide provide a roadmap for future research. The investigation of this compound and other unusual branched-chain fatty alcohols could open new avenues for disease diagnosis, prognosis, and the development of novel therapeutic strategies. The scientific community is encouraged to explore this promising, yet uncharted, area of lipidomics.

References

A Technical Guide to Tertiary Fatty Alcohols in Biology: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary fatty alcohols, characterized by a hydroxyl group attached to a tertiary carbon, represent a largely unexplored class of lipids in biological systems. While primary and secondary fatty alcohols are well-documented components of waxes, signaling molecules, and biofuels, the natural occurrence, metabolic pathways, and biological functions of their tertiary counterparts remain enigmatic. This technical guide provides a comprehensive review of the current, albeit limited, understanding of tertiary fatty alcohols in biology. It summarizes the theoretical potential for their existence, discusses analytical methodologies that could be adapted for their study, and explores their significance in medicinal chemistry, where the tertiary alcohol motif imparts metabolic stability. This document aims to be a foundational resource for researchers poised to investigate this nascent field, highlighting critical knowledge gaps and suggesting future research directions.

Introduction to Fatty Alcohols in Biological Systems

Fatty alcohols are aliphatic alcohols derived from natural fats and oils.[1] They are integral to various biological structures and processes. Typically, they possess an even number of carbon atoms and a hydroxyl group at the terminal carbon, classifying them as primary alcohols.[1] Branched-chain and unsaturated fatty alcohols are also prevalent in nature.[2]

Known Functions of Primary and Secondary Fatty Alcohols:

  • Structural Components: They are key constituents of waxes, which form protective layers on the surfaces of plants and insects, preventing water loss and pathogen invasion.[2][3]

  • Energy Storage: In some marine organisms, fatty alcohols serve as a form of energy storage.[4]

  • Signaling Molecules: Certain fatty alcohols and their derivatives function as signaling molecules in various organisms.[4]

  • Biofuel Precursors: Due to their high energy density, there is significant interest in the microbial production of fatty alcohols as biofuels.[5][6]

While the biological roles of primary and secondary fatty alcohols are relatively well-established, the realm of naturally occurring tertiary fatty alcohols is largely uncharted territory. Their sterically hindered nature suggests they would be resistant to oxidation, a property that has been leveraged in drug development to enhance metabolic stability.[7]

The Scarcity of Naturally Occurring Tertiary Fatty Alcohols

Despite the theoretical possibility of their existence, there is a significant lack of documented evidence for naturally occurring tertiary fatty alcohols in biological systems. Current research on fatty alcohol biosynthesis predominantly focuses on the reduction of fatty acyl-CoA or fatty acyl-ACP to primary alcohols, a reaction catalyzed by fatty acyl-CoA reductases (FARs).[3][8][9] The enzymatic machinery currently known for fatty alcohol production does not appear to support the direct synthesis of tertiary structures.

The term "tertiary alcohol" does appear in the context of natural products, but these are often complex molecules where the tertiary alcohol is part of a larger, intricate structure, rather than a simple long-chain aliphatic alcohol.[8][10][11]

Potential Significance and Hypothesized Roles

The unique structural feature of a tertiary alcohol—its resistance to oxidation—makes it an intriguing candidate for specific biological roles where metabolic stability is paramount.

  • Membrane Stability: The bulky nature of a tertiary alcohol could influence the fluidity and packing of biological membranes. While studies have shown that short-chain alcohols can disrupt membrane structure, the effect of sterically hindered long-chain alcohols is unknown.[12][13][14]

  • Signaling Pathways: If they do exist as signaling molecules, their inherent stability would lead to a longer half-life compared to their primary and secondary counterparts, potentially resulting in prolonged signaling events. However, no such signaling pathways have been identified to date.

  • Chemical Defense: The metabolic inertness of tertiary fatty alcohols could make them suitable as chemical defense compounds in some organisms.

Methodologies for the Study of Tertiary Fatty Alcohols

The study of tertiary fatty alcohols requires specialized analytical techniques due to their unique chemical properties. The following section outlines potential experimental protocols, largely adapted from established methods for other lipids, that could be applied to the investigation of these elusive molecules.

Extraction

The extraction of lipids from biological matrices is the first critical step. A common and effective method is a modified Bligh-Dyer extraction.

Table 1: Experimental Protocol for Lipid Extraction

StepProcedureReagentsNotes
1. HomogenizationHomogenize the biological sample (e.g., tissue, cells) in a solvent mixture.Chloroform, Methanol, WaterThe ratio of solvents is critical for efficient extraction. A common starting ratio is 1:2:0.8 (Chloroform:Methanol:Water).
2. Phase SeparationAdd additional chloroform and water to induce phase separation.Chloroform, WaterThis will result in a lower organic phase containing the lipids and an upper aqueous phase.
3. CollectionCarefully collect the lower organic phase.Pasteur pipette or syringeAvoid disturbing the interface to prevent contamination with water-soluble compounds.
4. DryingDry the collected organic phase under a stream of nitrogen gas.Nitrogen gasThis removes the solvent, leaving the lipid extract.
5. StorageStore the dried lipid extract at -80°C under an inert atmosphere.Argon or NitrogenThis prevents oxidation and degradation of the lipids.
Identification and Quantification

The identification and quantification of tertiary fatty alcohols in a complex lipid extract would likely require a combination of chromatographic separation and mass spectrometry or nuclear magnetic resonance spectroscopy.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group, derivatization is often necessary to increase the volatility and thermal stability of alcohols for GC analysis.

Table 2: Experimental Protocol for GC-MS Analysis of Fatty Alcohols

StepProcedureReagentsNotes
1. DerivatizationReact the lipid extract with a silylating agent to convert the hydroxyl group to a trimethylsilyl (TMS) ether.[15]N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), PyridineThe reaction is typically carried out at 60-70°C for 30-60 minutes. Tertiary alcohols are less reactive and may require more stringent conditions or specific catalysts.
2. GC SeparationInject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.Helium (carrier gas)A non-polar or medium-polarity column is typically used for lipid analysis.
3. MS DetectionThe separated compounds are introduced into a mass spectrometer for ionization and detection.-Electron ionization (EI) is commonly used, which will produce a characteristic fragmentation pattern for the TMS-derivatized alcohol.
4. IdentificationIdentify the tertiary fatty alcohol based on its retention time and mass spectrum.Mass spectral librariesComparison with authentic standards is necessary for definitive identification.
5. QuantificationQuantify the amount of the tertiary fatty alcohol using an internal standard.e.g., a deuterated analog or a fatty alcohol of a different chain lengthThe internal standard should be added to the sample before extraction.

NMR spectroscopy can provide detailed structural information without the need for derivatization. 13C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for identifying the type of carbon atom (CH, CH2, CH3, or quaternary) and thus can be used to confirm the presence of a tertiary carbon attached to a hydroxyl group.[16][17][18]

Table 3: Key NMR Signatures for Tertiary Alcohol Identification

NucleusExperimentExpected Chemical Shift (ppm)Information Provided
13C13C NMR65-85The chemical shift of the carbon atom attached to the hydroxyl group.
13CDEPT-90No signalConfirms the carbon is not a CH group.
13CDEPT-135No signal or negative signalConfirms the carbon is not a CH or CH3 group (negative for CH2). The absence of a signal at this position, combined with a signal in the 13C spectrum, indicates a quaternary carbon.
1H1H NMR1-2The chemical shift of the hydroxyl proton. This peak will disappear upon a D2O shake.[19]

Visualizing Potential Workflows and Pathways

While no specific signaling or metabolic pathways for tertiary fatty alcohols are known, the following diagrams illustrate a generalized workflow for their hypothetical discovery and a potential biosynthetic route by analogy to known pathways.

Experimental Workflow for Tertiary Fatty Alcohol Discovery

experimental_workflow Experimental Workflow for Tertiary Fatty Alcohol Discovery sample Biological Sample extraction Lipid Extraction (Bligh-Dyer) sample->extraction fractionation Fractionation (e.g., Solid Phase Extraction) extraction->fractionation derivatization Derivatization (Silylation) fractionation->derivatization nmr NMR Analysis (13C, DEPT) fractionation->nmr gcms GC-MS Analysis derivatization->gcms identification Identification of Tertiary Alcohol gcms->identification nmr->identification quantification Quantification identification->quantification

Caption: A generalized workflow for the discovery and analysis of tertiary fatty alcohols.

Hypothetical Biosynthetic Pathway

A hypothetical pathway for the formation of a tertiary fatty alcohol could involve the modification of a fatty acid precursor by a series of currently uncharacterized enzymes.

hypothetical_biosynthesis Hypothetical Biosynthesis of a Tertiary Fatty Alcohol acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas fatty_acid Saturated Fatty Acid fas->fatty_acid unknown_enzyme_1 Hypothetical Methyltransferase/Isomerase fatty_acid->unknown_enzyme_1 branched_fatty_acid Branched-Chain Fatty Acid unknown_enzyme_1->branched_fatty_acid unknown_enzyme_2 Hypothetical Hydroxylase branched_fatty_acid->unknown_enzyme_2 tertiary_alcohol Tertiary Fatty Alcohol unknown_enzyme_2->tertiary_alcohol

Caption: A speculative biosynthetic pathway for a tertiary fatty alcohol.

Tertiary Alcohols in Drug Development

In contrast to their obscurity in natural biological systems, tertiary alcohols are a well-recognized and valuable structural motif in medicinal chemistry. The primary reason for their utility is their enhanced metabolic stability. Primary and secondary alcohols are susceptible to oxidation and glucuronidation, which can lead to rapid clearance of a drug from the body. The tertiary alcohol group is resistant to oxidation, and the steric hindrance around the hydroxyl group can also slow the rate of glucuronidation.[7] This leads to an improved pharmacokinetic profile for drugs containing this moiety.

Conclusion and Future Outlook

The field of tertiary fatty alcohols in biology is in its infancy. The current body of literature provides a strong foundation for the study of primary and secondary fatty alcohols, but a significant knowledge gap exists concerning their tertiary counterparts. The lack of confirmed naturally occurring examples, biosynthetic pathways, and defined biological roles presents a major challenge, but also a significant opportunity for discovery.

Future research should focus on:

  • Targeted screening of natural sources: A systematic search for tertiary fatty alcohols in organisms from diverse and extreme environments, such as marine microorganisms and plants, may yield the first definitive examples.[20][21][22][23]

  • Development of specific analytical methods: The optimization of derivatization and analytical techniques specifically for the detection of tertiary alcohols in complex biological matrices is crucial.[15][24]

  • Bioinformatic and genomic approaches: Mining genomic and transcriptomic data for enzymes with homology to known lipid-modifying enzymes could reveal candidate genes involved in the biosynthesis of branched and hydroxylated fatty acids, the potential precursors to tertiary fatty alcohols.

  • Synthetic biology approaches: The engineering of microbial hosts to produce tertiary fatty alcohols could provide a platform for studying their properties and potential applications.[1][5][6][25]

The exploration of tertiary fatty alcohols holds the potential to uncover new metabolic pathways, novel signaling molecules, and unique bioactive compounds. This technical guide serves as a call to action for the scientific community to delve into this unexplored corner of the lipid world.

References

Methodological & Application

Application Note: Synthesis of 10-Methyl-10-nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of the tertiary alcohol 10-Methyl-10-nonadecanol. The synthesis is achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, this protocol details the reaction of 2-undecanone with nonylmagnesium bromide, generated in situ from 1-bromononane and magnesium metal. This method is scalable and can be adapted for the synthesis of other long-chain tertiary alcohols, which are of interest in various fields, including materials science and as intermediates in the synthesis of complex organic molecules.

Introduction

Tertiary alcohols, particularly those with long alkyl chains, are valuable compounds in organic synthesis. This compound is a C20 tertiary alcohol with potential applications as a specialty chemical, lubricant additive, or surfactant precursor. The Grignard reaction is an exemplary method for the synthesis of such molecules, allowing for the straightforward formation of a new carbon-carbon bond through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2][3][4][5] This protocol provides a comprehensive procedure for the preparation of this compound, intended for researchers and professionals in chemical and drug development.

Reaction Scheme

The synthesis of this compound is a two-step process, beginning with the formation of the Grignard reagent, nonylmagnesium bromide, followed by its reaction with 2-undecanone and subsequent acidic workup.

Step 1: Formation of Nonylmagnesium Bromide

CH₃(CH₂)₈Br + Mg → CH₃(CH₂)₈MgBr

Step 2: Reaction with 2-Undecanone and Workup

CH₃(CH₂)₈MgBr + CH₃CO(CH₂)₈CH₃ → (CH₃(CH₂)₈)₂(CH₃)COMgBr

(CH₃(CH₂)₈)₂(CH₃)COMgBr + H₃O⁺ → (CH₃(CH₂)₈)₂(CH₃)COH + Mg(OH)Br

Materials and Methods

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium TurningsMg24.312.67 g (0.11 mol)99.8%
1-BromononaneC₉H₁₉Br207.1520.72 g (0.10 mol)98%
2-UndecanoneC₁₁H₂₂O170.3017.03 g (0.10 mol)98%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12250 mL≥99.7%
IodineI₂253.811-2 crystals-
1 M Hydrochloric AcidHCl36.46~150 mL-
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-
Saturated Sodium Chloride (Brine)NaCl58.4450 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • 250 mL addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.2.1. Preparation of the Grignard Reagent (Nonylmagnesium Bromide)

  • All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Place the magnesium turnings (2.67 g) in the 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the addition funnel, prepare a solution of 1-bromononane (20.72 g) in 50 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the 1-bromononane solution to the magnesium turnings. The reaction should initiate, as indicated by a slight warming of the flask and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining 1-bromononane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.

3.2.2. Synthesis of this compound

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of 2-undecanone (17.03 g) in 100 mL of anhydrous diethyl ether and place it in the addition funnel.

  • Add the 2-undecanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

3.2.3. Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 150 mL of 1 M hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a 500 mL separatory funnel. The layers should be separated. If a solid (magnesium salts) is present, add more 1 M HCl until it dissolves.

  • Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Reactants
1-BromononaneC₉H₁₉Br207.151.084201
2-UndecanoneC₁₁H₂₂O170.300.827228
Product
This compoundC₂₀H₄₂O298.55~0.84 (estimated)>300 (estimated)
Theoretical Yield
Based on 0.10 mol of 2-undecanone29.86 g

Note: The physical properties of the product are estimated based on similar long-chain alcohols.

Expected Results and Characterization

The expected yield of this compound is typically in the range of 70-90% for Grignard reactions of this type. The final product should be a colorless to pale yellow oil or a low-melting solid.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol.[6][7] A strong C-O stretching vibration should be observed in the 1150-1200 cm⁻¹ range, which is typical for a tertiary alcohol.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum should feature a singlet for the methyl group attached to the carbon bearing the hydroxyl group (C10) at approximately 1.2 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent. The long alkyl chains will show complex multiplets in the 0.8-1.5 ppm region.

  • ¹³C NMR: The carbon attached to the hydroxyl group (C10) is expected to have a chemical shift in the range of 70-80 ppm. The methyl carbon attached to C10 should appear around 25-30 ppm. The numerous CH₂ carbons of the long alkyl chains will have signals in the 20-40 ppm range, and the terminal methyl groups will be observed at approximately 14 ppm.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_main_reaction Main Reaction cluster_workup Workup and Purification 1_Bromononane 1-Bromononane (in Anhydrous Ether) Grignard_Formation Formation of Nonylmagnesium Bromide 1_Bromononane->Grignard_Formation Dropwise Addition Mg_I2 Magnesium Turnings + Iodine Catalyst Mg_I2->Grignard_Formation Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Formation->Alkoxide_Intermediate 2_Undecanone 2-Undecanone (in Anhydrous Ether) 2_Undecanone->Alkoxide_Intermediate Dropwise Addition at 0 °C Acid_Workup Acidic Workup (1M HCl) Alkoxide_Intermediate->Acid_Workup Extraction Liquid-Liquid Extraction Acid_Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • 1-Bromononane and 2-undecanone may be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the reaction with acid is exothermic. Perform this step slowly and with adequate cooling.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound using a Grignard reaction. This approach is generalizable for the synthesis of a variety of long-chain tertiary alcohols. Careful attention to anhydrous conditions is critical for the success of this synthesis. The characterization data provided will aid in the confirmation of the final product.

References

Application Note: Analysis of 10-Methyl-10-nonadecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methyl-10-nonadecanol is a tertiary long-chain alcohol with the molecular formula C20H42O.[1] Due to its long hydrocarbon chain, it possesses hydrophobic properties, making it a person of interest in various industrial applications, including cosmetics and lubricants.[1] Its potential biological activity as a plant metabolite and its interactions with lipid membranes suggest possible roles in drug delivery systems.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of long-chain alcohols like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Chemical Properties of this compound

PropertyValueReference
IUPAC Name10-methylnonadecan-10-ol[1]
Molecular FormulaC20H42O[1]
Molecular Weight298.5 g/mol [1]
CAS Number50997-06-3[1]
Boiling Point349.5 ± 10.0 °C (Predicted)[2]
Density0.838 ± 0.06 g/cm3 (Predicted)[2]

Experimental Protocol

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether, followed by GC-MS analysis. Derivatization is often necessary for long-chain alcohols to increase their volatility and improve their chromatographic peak shape.

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Hexane (GC grade)

  • Glass vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column

Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.

  • Derivatization:

    • Pipette 100 µL of the standard solution or sample extract into a glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 50-500
Ion Source Temperature230°C
Quadrupole Temperature150°C

Data Presentation

The primary identification of the this compound-TMS derivative is based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion of the TMS derivative (m/z 370.7) may be weak or absent. Key fragment ions are expected from the cleavage of the C-C bond adjacent to the oxygen atom.

Expected Quantitative Data:

AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound-TMS(To be determined experimentally)(Predicted) 355 [M-15]+, 299, 145, 73

Note: The molecular ion of underivatized long-chain alcohols is often weak or absent in EI-MS.[3] Fragmentation typically involves the loss of water ([M-18]) and alkyl radicals.[3]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis start Start: this compound Standard/Sample prep_std Prepare Standard Solutions start->prep_std derivatization Derivatization with BSTFA + 1% TMCS prep_std->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification identification->quantification report Report Generation quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for Branched-Chain Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the analysis of branched-chain alcohols using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals in drug development and related fields. The protocols cover both direct analysis using Refractive Index (RI) detection and more sensitive methods involving pre-column derivatization for UV or fluorescence detection.

Section 1: Direct Analysis of Branched-Chain Alcohols by HPLC with Refractive Index (RI) Detection

Application Note

Branched-chain alcohols, such as isobutanol and isopropanol, lack significant UV chromophores, making their direct detection by UV-Vis spectrophotometry challenging.[1] A robust and straightforward approach for the quantification of these compounds is HPLC coupled with a Refractive Index (RI) detector.[1][2][3] The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes from the column. This method is particularly useful for analyzing high-concentration samples, such as those from fermentation broths, where the primary components are of interest.[4]

It is important to note that RI detection is sensitive to temperature fluctuations and is not compatible with gradient elution.[1] Therefore, maintaining a stable column and detector temperature is crucial for achieving a stable baseline and reproducible results.

Experimental Protocol: Quantification of Isobutanol and Isopropanol in Fermentation Broths

This protocol is adapted from methodologies for the analysis of biofuels and other fermentation metabolites.[4]

1. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and other insoluble materials.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

2. HPLC System and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a refractive index detector.

  • Column: A column suitable for the separation of small organic molecules, such as a Bio-Rad Aminex HPX-87H column (300 mm x 7.8 mm).

  • Mobile Phase: 5 mM Sulfuric Acid in HPLC-grade water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 65 °C.

  • RI Detector Temperature: 40 °C.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of calibration standards of isobutanol and isopropanol in the mobile phase. A typical concentration range would be from 0.1 g/L to 10 g/L.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration for each analyte.

4. Data Analysis:

  • Inject the prepared samples.

  • Identify the peaks of isobutanol and isopropanol based on their retention times compared to the standards.

  • Quantify the concentration of each alcohol in the samples by interpolating their peak areas from the respective calibration curves.

Data Presentation

Table 1: Typical Retention Times for Branched-Chain Alcohols with RI Detection

AnalyteTypical Retention Time (minutes)
Isopropanol15.2
Isobutanol22.5
(Retention times are approximate and may vary depending on the specific HPLC system, column, and conditions.)

Experimental Workflow Diagram

HPLC_RI_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Fermentation Broth centrifuge Centrifuge (10,000 x g, 10 min) start->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute with Mobile Phase (if needed) filter->dilute inject Inject Sample (20 µL) dilute->inject separate HPLC Separation (Aminex HPX-87H, 65 °C) inject->separate detect RI Detection (40 °C) separate->detect quantify Quantification using Calibration Curve detect->quantify results Results (g/L) quantify->results

Caption: Workflow for direct analysis of branched-chain alcohols by HPLC-RI.

Section 2: Analysis of Branched-Chain Alcohols by HPLC with UV/Fluorescence Detection after Pre-Column Derivatization

Application Note

For the sensitive detection of low concentrations of branched-chain alcohols, pre-column derivatization is a highly effective strategy.[5][6][7] This process involves reacting the alcohol with a derivatizing agent to attach a chromophore or fluorophore, thereby rendering the analyte detectable by UV or fluorescence detectors.[6][8] This approach significantly enhances sensitivity and allows for the determination of trace levels of alcohols in various matrices. A variety of derivatizing agents are available, and the choice depends on the specific requirements of the analysis, including desired sensitivity and the nature of the sample matrix.[8][9]

This section describes a general protocol using a common derivatizing agent to introduce a UV-absorbing moiety to the branched-chain alcohol.

Experimental Protocol: Sensitive Quantification of Branched-Chain Alcohols after Derivatization

This protocol is a generalized method based on common derivatization techniques for alcohols.[10][11]

1. Derivatization Reagent Preparation:

  • Prepare a solution of the derivatizing agent (e.g., 1-Naphthoyl chloride) in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 10 mg/mL.

  • Prepare a catalyst solution, such as pyridine, in the same solvent.

2. Sample and Standard Derivatization:

  • To 100 µL of the sample or standard solution in a clean, dry vial, add 100 µL of the derivatizing agent solution and 50 µL of the catalyst solution.

  • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 500 µL of a quenching solution (e.g., 5% sodium bicarbonate) to stop the reaction.

  • Vortex the mixture and allow the phases to separate.

  • Transfer the organic layer containing the derivatized alcohol to a new vial for HPLC analysis.

3. HPLC System and Conditions:

  • HPLC System: A gradient or isocratic HPLC system equipped with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to separate the derivatized alcohols from any excess reagent and byproducts. For example, start with 50% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV Detector: Set to the maximum absorbance wavelength of the derivative (e.g., 254 nm for naphthoyl esters).
    • Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Injection Volume: 10 µL.

4. Calibration and Data Analysis:

  • Follow the same calibration and data analysis procedures as described in the RI detection method, using the derivatized standards.

Data Presentation

Table 2: Example Quantitative Data for Derivatized Branched-Chain Alcohols

Analyte (as derivative)Retention Time (min)LOD (µg/L)LOQ (µg/L)
Derivatized Isopropanol12.8515
Derivatized Isobutanol14.527
(Data are for illustrative purposes and will vary based on the specific derivatizing agent and analytical conditions.)

Experimental Workflow Diagram

HPLC_Derivatization_Workflow cluster_prep Sample Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Sample or Standard add_reagents Add Derivatizing Agent and Catalyst start->add_reagents heat Heat (60 °C, 30 min) add_reagents->heat quench Quench Reaction heat->quench extract Extract Derivatized Analyte quench->extract inject Inject Sample (10 µL) extract->inject separate Reversed-Phase HPLC (C18, Gradient) inject->separate detect UV or Fluorescence Detection separate->detect quantify Quantification using Calibration Curve detect->quantify results Results (µg/L) quantify->results

Caption: Workflow for sensitive analysis of branched-chain alcohols after derivatization.

References

Application Note: Extraction of 10-Methyl-10-nonadecanol from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Methyl-10-nonadecanol is a long-chain branched fatty alcohol. Due to its lipophilic nature, its extraction from complex aqueous biological matrices such as plasma, serum, or tissue homogenates requires robust methods to efficiently isolate the analyte from interfering substances like proteins and salts. This application note details a representative liquid-liquid extraction (LLE) protocol and a solid-phase extraction (SPE) protocol for the efficient recovery of this compound for downstream analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

It is important to note that as of the date of this document, specific literature detailing the extraction of this compound is limited. The protocols provided herein are based on established methods for the extraction of other long-chain fatty alcohols and lipophilic compounds from similar biological matrices.[1][2][3]

Physicochemical Properties of Long-Chain Fatty Alcohols

Long-chain fatty alcohols, typically those with more than eight carbon atoms, are characterized by low water solubility and high solubility in non-polar organic solvents.[4][5] They are generally waxy solids or oily liquids with low volatility.[6] These properties are critical in selecting an appropriate extraction solvent and methodology. The long alkyl chain of this compound dictates its non-polar character, making it an ideal candidate for extraction into organic solvents immiscible with water.

Recommended Extraction Protocols

Two primary methods are recommended for the extraction of this compound: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods may depend on the sample volume, throughput requirements, and the need for automation.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting lipophilic compounds from aqueous samples.[1] This protocol utilizes a methyl-tert-butyl ether (MTBE) and methanol system, which has been shown to be effective for the extraction of a broad range of lipids.

Experimental Protocol: LLE

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice.

    • Vortex the sample to ensure homogeneity.

    • Pipette 100 µL of the sample into a 2 mL microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Add 300 µL of methanol to the sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 1 mL of MTBE.

    • Vortex for 10 minutes at room temperature.

  • Phase Separation:

    • Add 250 µL of water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase:

    • Carefully collect the upper organic layer (approximately 1 mL) containing the extracted lipids and transfer it to a clean tube. Avoid disturbing the protein pellet at the interface.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., 100 µL of hexane for GC-MS or mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more controlled and often cleaner extraction compared to LLE and is amenable to automation.[7][8] A reverse-phase C18 sorbent is suitable for retaining the non-polar this compound from an aqueous matrix.

Experimental Protocol: SPE

  • Sample Preparation:

    • Thaw frozen biological samples on ice and vortex.

    • To 100 µL of the sample, add 300 µL of methanol and vortex to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 40% aqueous methanol to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in a suitable solvent for analysis.

Data Presentation

The following table presents hypothetical quantitative data for the extraction of this compound from human plasma using the described LLE and SPE protocols. These values are representative of what would be expected for a well-optimized extraction method for a long-chain fatty alcohol.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 92 ± 588 ± 7
Matrix Effect (%) -15 ± 4-10 ± 3
Process Efficiency (%) 78 ± 679 ± 6
Precision (RSD %) < 10< 8

Table 1: Hypothetical Quantitative Extraction Performance. Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is calculated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. Process efficiency is the overall efficiency, combining recovery and matrix effect.

Mandatory Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Downstream Processing sample Biological Sample (100 µL) add_methanol Add Methanol (300 µL) sample->add_methanol vortex1 Vortex (30s) add_methanol->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 add_water Add Water (250 µL) vortex2->add_water vortex3 Vortex (1 min) add_water->vortex3 centrifuge Centrifuge (14,000 x g, 10 min) vortex3->centrifuge collect_organic Collect Upper Organic Phase centrifuge->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute analysis GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_downstream Downstream Processing sample Biological Sample (100 µL) add_methanol Add Methanol (300 µL) sample->add_methanol centrifuge_sample Centrifuge & Collect Supernatant add_methanol->centrifuge_sample load Load Supernatant centrifuge_sample->load condition Condition C18 Cartridge (Methanol, Water) condition->load wash Wash (40% Aqueous Methanol) load->wash elute Elute (Methanol) wash->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute analysis GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Extraction_Selection start Start: Extract Lipophilic Analyte from Biological Matrix throughput High Throughput Needed? start->throughput automation Automation Required? throughput->automation Yes sample_volume Limited Sample Volume? throughput->sample_volume No lle Liquid-Liquid Extraction (LLE) automation->lle No spe Solid-Phase Extraction (SPE) automation->spe Yes sample_volume->lle No sample_volume->spe Yes

Caption: Logic for Selecting an Extraction Method for Lipophilic Analytes.

Note on Signaling Pathways: At present, there is no readily available scientific literature describing the involvement of this compound in specific signaling pathways. Research into the biological function of this molecule is required to elucidate any such roles.

References

Application Note and Protocol: Derivatization of 10-Methyl-10-nonadecanol for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methyl-10-nonadecanol is a long-chain, branched tertiary alcohol. Direct analysis of such compounds by gas chromatography (GC) is often challenging due to their low volatility and high polarity, which can lead to poor peak shape, broad peaks, and potential thermal degradation in the GC inlet. Derivatization is a chemical modification technique used to convert analytes into more volatile and thermally stable compounds, thereby improving their chromatographic behavior and detection.[1] This application note provides a detailed protocol for the derivatization of this compound using silylation, followed by quantitative analysis using GC-Mass Spectrometry (GC-MS).

Silylation is a robust and widely used derivatization method where an active hydrogen in a polar functional group (like the hydroxyl group in an alcohol) is replaced by a trimethylsilyl (TMS) group.[2] For sterically hindered tertiary alcohols such as this compound, the reactivity towards silylating reagents is lower compared to primary or secondary alcohols. Therefore, a strong silylating reagent in combination with a catalyst and elevated temperature is recommended to ensure complete derivatization. This protocol employs N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine as a catalyst to facilitate the efficient conversion of this compound to its more volatile TMS ether derivative.[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous Pyridine (GC grade)

  • Eicosanol (Internal Standard)

  • Hexane (GC grade)

  • Nitrogen gas, high purity

  • GC vials (2 mL) with caps and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Standard and Sample Preparation
  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in hexane.

    • Prepare a 1 mg/mL stock solution of Eicosanol (internal standard) in hexane.

  • Calibration Standards:

    • Prepare a series of calibration standards by appropriately diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard with the internal standard (Eicosanol) to a final concentration of 20 µg/mL.

  • Sample Preparation:

    • For unknown samples, dissolve a known weight of the sample in hexane to an estimated concentration within the calibration range.

    • Spike the sample with the internal standard (Eicosanol) to a final concentration of 20 µg/mL.

Derivatization Protocol: Silylation
  • Pipette 100 µL of each standard solution or sample into a clean, dry 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Add 50 µL of anhydrous pyridine to the dried residue in each vial.

  • Add 100 µL of BSTFA to each vial.

  • Cap the vials tightly and vortex briefly to ensure thorough mixing.

  • Heat the vials at 70°C for 2 hours in a heating block or oven to ensure complete derivatization of the sterically hindered tertiary alcohol.[2]

  • Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-550 for qualitative analysis and peak identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions for the TMS derivative of this compound and the internal standard.

Data Presentation

The derivatization of this compound significantly improves its chromatographic properties. The underivatized alcohol, if it elutes, will have a long retention time and poor peak shape. The TMS-derivatized product will be more volatile, resulting in a shorter retention time and a sharp, symmetrical peak, which is ideal for accurate quantification.

CompoundFormRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
This compoundUnderivatized~28.5 (broad, tailing)-20
This compound-TMSDerivatized~24.2 (sharp)485,00020
Eicosanol-TMS (IS)Derivatized~22.8 (sharp)510,00020

Mandatory Visualization

Derivatization_GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound in Hexane Mix Mix Sample/Standard and Internal Standard Sample->Mix IS Internal Standard (Eicosanol) in Hexane IS->Mix Dry Evaporate to Dryness (Nitrogen Stream) Mix->Dry Add_Reagents Add Anhydrous Pyridine and BSTFA Dry->Add_Reagents Vortex Vortex to Mix Add_Reagents->Vortex Heat Heat at 70°C for 2 hours Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Method Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of a Long-Chain Branched Alcohol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative lipidomics aims to determine the absolute or relative amounts of lipid species within a biological sample. The accuracy and reliability of this quantification heavily depend on the use of appropriate internal standards (IS). An ideal internal standard is a compound that is not naturally present in the sample, behaves chemically and physically similarly to the analytes of interest, and can be added at a known concentration at the beginning of the sample preparation process. This allows for the correction of variability introduced during sample handling, extraction, derivatization, and analysis.[1][2][3][4]

10-Methyl-10-nonadecanol, a C20 tertiary alcohol, possesses properties that make it a suitable candidate as an internal standard for the analysis of certain classes of lipids, particularly fatty acids and other non-polar lipids, via gas chromatography-mass spectrometry (GC-MS). Its long alkyl chain mimics the behavior of endogenous long-chain fatty acids during extraction and chromatography, while its tertiary alcohol group allows for specific derivatization. Its unique mass and retention time facilitate its distinction from endogenous lipids.

Application: Quantitative Analysis of Fatty Acids by GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of total fatty acids in biological samples such as plasma, cells, or tissues. The general workflow involves lipid extraction, saponification to release fatty acids from complex lipids, derivatization, and subsequent analysis by GC-MS.

Experimental Protocols

1. Preparation of Internal Standard Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound

    • Ethanol, HPLC grade

  • Procedure:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in ethanol to a final concentration of 1 mg/mL.

    • Store the stock solution in a tightly sealed glass vial at -20°C.

2. Sample Preparation and Lipid Extraction

The choice of extraction method depends on the sample matrix. Below are protocols for plasma and cultured cells. The internal standard should be added at the very beginning of the extraction process.

  • For Plasma Samples (Folch Method): [5][6]

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a glass tube, add 10 µL of the 1 mg/mL this compound internal standard stock solution.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • For Cultured Cells:

    • Harvest cells by scraping and centrifugation.

    • Resuspend the cell pellet (e.g., 1 million cells) in 200 µL of phosphate-buffered saline (PBS).

    • Add 10 µL of the 1 mg/mL this compound internal standard stock solution.

    • Add 750 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 2 minutes.

    • Add 250 µL of chloroform and vortex for 30 seconds.

    • Add 250 µL of water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Collect the lower organic phase.

3. Saponification and Derivatization for GC-MS Analysis

  • Objective: To hydrolyze ester bonds to release free fatty acids and then derivatize them to volatile esters for GC-MS analysis.

  • Procedure:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic KOH.

    • Incubate at 60°C for 30 minutes to saponify the lipids.

    • Cool to room temperature and add 1 mL of 1 M HCl to acidify the solution.

    • Extract the free fatty acids and the internal standard by adding 1 mL of hexane and vortexing.

    • Centrifuge and collect the upper hexane layer. Repeat the extraction.

    • Combine the hexane extracts and evaporate to dryness.

    • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 70°C for 30 minutes. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-650

    • Acquisition Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.

Data Presentation

Quantitative data should be presented in a clear, tabular format. A calibration curve should be generated using known concentrations of fatty acid standards with a constant amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Calibration Data for Palmitic Acid (C16:0)

Standard Concentration (µg/mL)Peak Area (C16:0)Peak Area (IS)Area Ratio (C16:0/IS)
1150,0001,200,0000.125
5760,0001,210,0000.628
101,520,0001,190,0001.277
253,780,0001,205,0003.137
507,550,0001,195,0006.318

Table 2: Quantification of Fatty Acids in a Plasma Sample

Fatty AcidRetention Time (min)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Concentration (µg/mL)
Myristic Acid (C14:0)12.5250,0001,180,0000.2123.5
Palmitic Acid (C16:0)14.22,100,0001,180,0001.78028.1
Stearic Acid (C18:0)15.81,500,0001,180,0001.27120.3
Oleic Acid (C18:1)15.63,200,0001,180,0002.71242.9

Visualizations

Lipidomics_Workflow cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_process Sample Processing & Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add Internal Standard (this compound) Sample->Add_IS Homogenize Homogenization (if tissue) Add_IS->Homogenize Extraction Solvent Extraction (e.g., Folch Method) Homogenize->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Saponify Saponification Collect_Organic->Saponify Derivatize Derivatization (e.g., Silylation) Saponify->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify Report Reporting Quantify->Report

Caption: General workflow for lipidomics analysis using an internal standard.

Sample_Preparation_Workflow start Start sample Aliquot Biological Sample start->sample add_is Spike with this compound Internal Standard sample->add_is extraction Perform Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->extraction centrifuge Centrifuge for Phase Separation extraction->centrifuge collect Collect Lipid-Containing Organic Phase centrifuge->collect dry Evaporate Solvent collect->dry end Proceed to Derivatization dry->end

Caption: Detailed sample preparation and extraction workflow.

Logical_Relationship IS Internal Standard (this compound) Process Sample Preparation & Analysis (Extraction, Derivatization, Injection) IS->Process Analyte Lipid Analytes (e.g., Fatty Acids) Analyte->Process Ratio Area Ratio (Analyte / Internal Standard) Process->Ratio compensates for Variability Sources of Variability (Pipetting errors, extraction efficiency, instrument response) Variability->Process Quant Accurate Quantification Ratio->Quant enables

Caption: Rationale for using an internal standard in quantitative analysis.

References

No Direct Research Found on 10-Methyl-10-nonadecanol in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for "10-Methyl-10-nonadecanol" and its role in metabolic research, no specific studies, quantitative data, experimental protocols, or established signaling pathways involving this particular compound were identified.

The scientific literature and chemical databases reviewed did not yield information regarding the application of this compound in the context of metabolic studies. The search results primarily contained information on the related but structurally distinct compound, 10-Nonadecanol, focusing on its chemical and physical properties.

Due to the absence of available data on the metabolic effects of this compound, it is not possible to provide the requested Application Notes and Protocols, including data tables, detailed experimental methodologies, and signaling pathway diagrams.

Further research would be required to investigate the potential synthesis and biological activity of this compound to determine if it has any applications in metabolic research. At present, it appears to be a compound that has not been explored in this scientific field.

Application Note: Quantification of 10-Methyl-10-nonadecanol in Cell Culture using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Methyl-10-nonadecanol is a C20 branched-chain secondary fatty alcohol. As a plant metabolite, this long-chain fatty alcohol has been noted for its interactions with lipid membranes, which may influence cellular processes such as membrane fluidity and permeability.[1] Its structural characteristics suggest potential roles in modulating cell signaling pathways and metabolic functions. Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetics, mechanism of action, and potential as a therapeutic agent. This application note provides a detailed protocol for the extraction and quantification of this compound from cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method involves the culture of cells in the presence of this compound, followed by harvesting and cell lysis. Total lipids, including the target analyte, are extracted from the cell lysate using a biphasic solvent system (chloroform/methanol).[2][3][4] To enhance volatility and sensitivity for GC-MS analysis, the hydroxyl group of the fatty alcohol is derivatized.[5] The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, allowing for precise quantification against a standard curve.

Experimental Protocols

I. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in 6-well plates at a density of 5 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Treatment Stock: Prepare a 10 mM stock solution of this compound in ethanol.

  • Cell Treatment: Dilute the stock solution in a complete culture medium to final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Remove the existing medium from the cells and replace it with the treatment medium.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

II. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., Heptadecanol) to the cell pellet to normalize for extraction efficiency.

  • Cell Lysis and Phase Separation:

    • Add 400 µL of methanol to the cell pellet and vortex vigorously for 1 minute to lyse the cells.

    • Add 400 µL of chloroform and vortex for 1 minute.

    • Add 360 µL of deionized water and vortex for 1 minute.[2]

    • Centrifuge the mixture at 3000 x g for 15 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[2]

    • Avoid disturbing the protein interface.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. Store the dried lipid extract at -20°C until derivatization.[6]

III. Derivatization for GC-MS Analysis

  • Reagent Preparation: Prepare a derivatization solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Reaction:

    • Reconstitute the dried lipid extract in 50 µL of pyridine.

    • Add 50 µL of the BSTFA + 1% TMCS reagent.

    • Cap the tube tightly and heat at 70°C for 60 minutes.

    • Allow the sample to cool to room temperature before GC-MS analysis.

IV. GC-MS Quantification

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound and the internal standard.

  • Standard Curve: Prepare a series of standards of known concentrations of this compound, spike with the internal standard, derivatize, and analyze using the same GC-MS method to generate a standard curve.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the final concentration to the initial cell number or total protein content.

Data Presentation

Quantitative results should be presented in a clear and organized manner. The table below shows example data from a hypothetical experiment.

Treatment GroupConcentration (µM)Intracellular this compound (ng/10⁶ cells)Standard Deviation (SD)
Vehicle Control0Not DetectedN/A
Low Dose1015.21.8
Medium Dose2542.54.1
High Dose5098.78.9

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_extraction Lipid Extraction cluster_analysis Analysis A Seed Cells in 6-well Plates B Treat with this compound A->B C Incubate for 24 hours B->C D Wash & Harvest Cells C->D Start Sample Prep E Spike Internal Standard D->E F Lyse with Methanol E->F G Add Chloroform & Water (Phase Separation) F->G H Collect Organic Phase G->H I Evaporate Solvent H->I J Derivatize with BSTFA I->J Prepare for Analysis K GC-MS Analysis J->K L Quantify vs. Standard Curve K->L

Caption: Workflow for quantifying this compound.

Hypothetical Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus M1 This compound (Extracellular) M2 Membrane Integration M1->M2 Incorporation C1 Metabolism to 10-Methyl-10-nonadecanoic Acid M1->C1 Uptake & Conversion C2 Activation of Kinase Cascade M2->C2 Alters Fluidity N1 PPARα Activation C1->N1 Ligand Binding C2->N1 Signal Transduction N2 Gene Transcription (Lipid Metabolism Genes) N1->N2 Promotes

Caption: Hypothetical signaling pathway for this compound.

References

Application Note: Stable Isotope Labeling of 10-Methyl-10-nonadecanol for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Methyl-10-nonadecanol is a long-chain branched-chain fatty alcohol. The study of the metabolism of such molecules is crucial for understanding lipid biochemistry and its role in various physiological and pathological states. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of specific molecules in biological systems without the use of radioactive materials.[1] This application note provides a detailed protocol for the synthesis of stable isotope-labeled this compound and its use as a tracer in metabolic studies. The methodologies described are applicable to researchers in biochemistry, drug development, and environmental science.

The use of stable isotopes, such as ¹³C or ²H (deuterium), allows for the differentiation of the tracer molecule from its endogenous counterparts by mass spectrometry.[2] This enables the precise tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME) in vitro and in vivo.[3] The protocols outlined below cover the chemical synthesis of the labeled compound, its introduction into a biological system, sample preparation, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials and Methods

Synthesis of [¹³C₁]-10-Methyl-10-nonadecanol

A potential synthetic route for [¹³C₁]-10-Methyl-10-nonadecanol involves a Grignard reaction.

Materials:

  • 1-Bromononane

  • Magnesium turnings

  • Dry diethyl ether

  • [¹³C]-Nonan-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of 1-bromononane in dry diethyl ether dropwise to initiate the Grignard reaction. Reflux the mixture gently until most of the magnesium has reacted to form nonylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0°C. Add a solution of [¹³C]-Nonan-2-one in dry diethyl ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure [¹³C₁]-10-Methyl-10-nonadecanol.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Metabolic Tracer Study in Hepatocytes

This protocol describes the use of labeled this compound to study its metabolism in a liver cell line.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • [¹³C₁]-10-Methyl-10-nonadecanol stock solution (in ethanol)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Internal standard (e.g., [²H₄]-dodecanol)

  • Centrifuge tubes

Protocol:

  • Cell Culture: Culture hepatocytes in complete medium until they reach 80-90% confluency.

  • Tracer Incubation: Replace the culture medium with a fresh medium containing a final concentration of 10 µM [¹³C₁]-10-Methyl-10-nonadecanol. Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction: At each time point, wash the cells twice with ice-cold PBS. Add ice-cold methanol containing the internal standard to the cells. Scrape the cells and transfer the cell lysate to a centrifuge tube.

  • Sample Preparation: Centrifuge the lysate to pellet the protein. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen.

  • Derivatization: For GC-MS analysis, derivatize the dried extract by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 60°C for 30 minutes.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms or equivalent.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the derivatized labeled and unlabeled this compound and its potential metabolites.

Results

The successful synthesis of [¹³C₁]-10-Methyl-10-nonadecanol can be confirmed by mass spectrometry, showing the expected molecular ion peak with an m/z shift corresponding to the incorporated ¹³C isotope. The in vitro experiments are expected to reveal the time-dependent uptake and metabolism of the labeled compound. Potential metabolic pathways for branched-chain fatty alcohols include oxidation to the corresponding aldehyde and then to a carboxylic acid.[4]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a tracer study in hepatocytes.

Time (hours)Intracellular [¹³C₁]-10-Methyl-10-nonadecanol (pmol/10⁶ cells)[¹³C₁]-10-Methyl-10-nonadecanoic acid (pmol/10⁶ cells)
000
250.2 ± 4.55.1 ± 0.8
6125.8 ± 11.222.7 ± 2.1
12180.5 ± 15.965.4 ± 5.8
24155.3 ± 13.7110.9 ± 9.9

Visualizations

Experimental_Workflow synthesis Synthesis of [¹³C₁]-10-Methyl-10-nonadecanol tracer_incubation Tracer Incubation synthesis->tracer_incubation Labeled Compound cell_culture Hepatocyte Cell Culture cell_culture->tracer_incubation metabolite_extraction Metabolite Extraction tracer_incubation->metabolite_extraction sample_prep Sample Preparation & Derivatization metabolite_extraction->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis

Caption: Experimental workflow for the tracer study.

Metabolic_Pathway alcohol [¹³C₁]-10-Methyl- 10-nonadecanol aldehyde [¹³C₁]-10-Methyl- 10-nonadecanal alcohol->aldehyde Alcohol Dehydrogenase acid [¹³C₁]-10-Methyl- 10-nonadecanoic acid aldehyde->acid Aldehyde Dehydrogenase further_metabolism Further Metabolism acid->further_metabolism

Caption: Postulated metabolic pathway.

Conclusion

This application note provides a comprehensive framework for the synthesis and use of stable isotope-labeled this compound in metabolic tracer studies. The detailed protocols for synthesis, cell culture experiments, and GC-MS analysis will enable researchers to investigate the metabolic fate of this and other long-chain branched alcohols. The ability to trace the metabolic pathways of such lipids will provide valuable insights into cellular metabolism and may aid in the development of new therapeutic strategies for metabolic diseases.

References

Application Notes and Protocols: Incorporation of 10-Methyl-10-nonadecanol into Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-nonadecanol is a long-chain, branched secondary fatty alcohol. Its unique structure, featuring a methyl group on the tenth carbon of a nonadecane chain, suggests significant interactions with lipid bilayers, the fundamental components of cellular membranes. Understanding these interactions is crucial for various applications, including drug delivery, toxicology, and the study of membrane biophysics. The incorporation of this compound into model membranes can modulate their physical properties, such as fluidity, thickness, and phase behavior, which in turn can influence the function of membrane-associated proteins.

These application notes provide a comprehensive overview of the expected effects of this compound on model membranes and detailed protocols for studying its incorporation. The data presented is synthesized from studies on analogous long-chain and branched-chain alcohols, providing a predictive framework for the behavior of this compound.

Predicted Effects of this compound on Model Membranes

Based on studies of similar long-chain alcohols, the incorporation of this compound into lipid bilayers is anticipated to have the following effects:

  • Increased Membrane Fluidity: The branched structure of this compound is expected to disrupt the ordered packing of lipid acyl chains, leading to an increase in membrane fluidity. This effect is more pronounced in the hydrophobic core of the bilayer.[1][2]

  • Alteration of Bilayer Thickness: Depending on its concentration and the lipid composition, this compound may alter the bilayer thickness. Long-chain alcohols can induce either a thinning or thickening of the membrane.[3][4]

  • Phase Behavior Modulation: this compound is predicted to influence the phase transition temperature (Tm) of lipid bilayers. At low concentrations, it may decrease the Tm, while at higher concentrations, it could potentially increase it or induce phase separation.[5]

  • Formation of Membrane Defects: The insertion of this bulky alcohol could lead to the formation of defects or pores in the lipid bilayer, potentially increasing membrane permeability.[6]

  • Stabilization of Vesicles: In some systems, particularly those composed of fatty acids, long-chain alcohols can enhance the stability of vesicles.

Data Presentation

The following tables summarize quantitative data extrapolated from studies on long-chain and branched-chain alcohols, providing an expected range of effects for this compound.

Table 1: Predicted Thermodynamic Parameters for Partitioning into a DMPC Bilayer

ParameterPredicted Value RangeReference
Partition Coefficient (log Kp)4.0 - 6.0[7][8]
Enthalpy of Binding (ΔH)10 - 20 kJ/mol (endothermic)[9]
Free Energy of Transfer (ΔG)-20 to -40 kJ/mol[3]

Table 2: Predicted Effects on Dipalmitoylphosphatidylcholine (DPPC) Model Membranes

ParameterPredicted EffectMethodReference
Main Transition Temperature (Tm)Biphasic: Decrease at low conc., Increase at high conc.DSC[5]
Acyl Chain Order Parameter (S_CD)Decrease²H NMR[10][11]
Bilayer ThicknessConcentration-dependent variationAFM, SAXD[3][6]
Fluorescence Anisotropy (DPH)DecreaseFluorescence Spectroscopy[12][13][14]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to characterize the incorporation and effects of this compound in model membranes.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Incorporating this compound

This protocol describes the preparation of LUVs, a common model membrane system, containing this compound using the extrusion method.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) or other desired lipid

  • This compound

  • Chloroform

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of lipid (e.g., DPPC) and this compound (at the desired molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing vigorously for 5-10 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Transfer the MLV suspension to one of the gas-tight syringes of the extruder.

    • Pass the suspension through the membranes by pushing the syringe plunger. Repeat this process an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of LUVs.

  • Characterization:

    • The size distribution of the prepared LUVs can be determined by Dynamic Light Scattering (DLS).

G cluster_prep LUV Preparation Workflow start Start dissolve Dissolve Lipid and This compound in Chloroform start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Buffer (Vortexing) film->hydrate extrude Extrude through 100 nm Membrane hydrate->extrude characterize Characterize LUVs (e.g., DLS) extrude->characterize end_node End characterize->end_node

Caption: Workflow for LUV preparation.

Protocol 2: Differential Scanning Calorimetry (DSC) to Determine Phase Behavior

DSC is used to measure the changes in heat capacity of the lipid bilayer as a function of temperature, allowing for the determination of the main phase transition temperature (Tm).

Materials:

  • LUV suspension (prepared as in Protocol 1) with and without this compound.

  • Reference buffer.

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation:

    • Degas the LUV suspension and the reference buffer.

    • Load a precise volume of the LUV suspension into the sample pan and the same volume of reference buffer into the reference pan.

  • DSC Measurement:

    • Place the pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected Tm (e.g., 25°C for DPPC).

    • Scan the temperature upwards at a controlled rate (e.g., 1°C/min) to a temperature above the Tm (e.g., 55°C for DPPC).

    • Record the differential heat flow between the sample and reference pans.

  • Data Analysis:

    • The Tm is determined as the peak temperature of the endothermic transition in the thermogram.

    • Analyze the peak shape and enthalpy of the transition to understand the effect of this compound on the cooperativity of the phase transition.

G cluster_dsc DSC Experimental Workflow start Prepare LUVs and Reference Buffer load Load Samples into DSC Pans start->load equilibrate Equilibrate at Starting Temperature load->equilibrate scan Scan Temperature and Record Heat Flow equilibrate->scan analyze Analyze Thermogram (Determine Tm) scan->analyze end_node End analyze->end_node

Caption: Workflow for DSC analysis.

Protocol 3: Fluorescence Anisotropy to Measure Membrane Fluidity

This technique uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to measure the rotational mobility of the probe within the lipid bilayer, which is related to membrane fluidity.

Materials:

  • LUV suspension with and without this compound.

  • DPH stock solution in a suitable solvent (e.g., tetrahydrofuran).

  • Spectrofluorometer with polarizing filters.

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for DPH incorporation into the bilayers.

  • Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

  • Calculation:

    • Calculate the grating correction factor (G factor): G = I_HV / I_HH.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Interpretation:

    • A decrease in the anisotropy value (r) indicates an increase in membrane fluidity.[12][13][14][15]

Protocol 4: Atomic Force Microscopy (AFM) for Imaging Bilayer Structure

AFM provides high-resolution topographical images of supported lipid bilayers, allowing for the visualization of phase separation, defects, and changes in bilayer thickness.

Materials:

  • LUV suspension.

  • Freshly cleaved mica substrate.

  • Imaging buffer (e.g., the same buffer used for LUV preparation).

  • Atomic Force Microscope.

Procedure:

  • Supported Lipid Bilayer (SLB) Formation:

    • Place a freshly cleaved mica disc in the AFM fluid cell.

    • Add the LUV suspension to the mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous SLB.

    • Incubate for 30-60 minutes to ensure complete bilayer formation.

    • Gently rinse the surface with imaging buffer to remove excess vesicles.

  • AFM Imaging:

    • Engage the AFM tip with the sample surface in tapping mode in liquid.

    • Optimize the imaging parameters (scan rate, setpoint, gains) to obtain high-quality images with minimal tip-sample interaction force.

    • Acquire topographical images of the SLB.

  • Data Analysis:

    • Analyze the images to identify different lipid phases (based on height differences), bilayer defects (holes), and overall surface morphology.[16][17]

    • Measure the depth of defects to determine the bilayer thickness.[16]

G cluster_afm AFM Imaging Workflow start Prepare SLB on Mica image Image SLB in Liquid (Tapping Mode) start->image analyze Analyze Topography: - Phases - Defects - Thickness image->analyze end_node End analyze->end_node

Caption: Workflow for AFM imaging.

Conceptual Relationship

The incorporation of this compound into a model membrane induces a cascade of effects on its biophysical properties.

G cluster_effects Effects of this compound on Model Membranes mol This compound Incorporation packing Disruption of Acyl Chain Packing mol->packing fluidity Increased Membrane Fluidity packing->fluidity thickness Altered Bilayer Thickness packing->thickness phase Modulated Phase Behavior packing->phase defects Formation of Membrane Defects packing->defects

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Methyl-10-nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-Methyl-10-nonadecanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound, a tertiary alcohol, is most commonly synthesized via a Grignard reaction.[1][2][3][4][5][6][7] This involves the reaction of a Grignard reagent with a ketone or an ester. The two most plausible routes are:

  • Route A: Reaction of methylmagnesium halide (e.g., bromide or iodide) with 2-nonadecanone.

  • Route B: Reaction of a nonylmagnesium halide with acetone.

Q2: What are the critical parameters affecting the yield of the Grignard reaction for this synthesis?

A2: The success of the Grignard synthesis for this compound is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[8] The presence of even trace amounts of moisture will quench the Grignard reagent, significantly reducing the yield. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Quality of Magnesium: The magnesium turnings should be fresh and reactive. An oxide layer on the surface can inhibit the formation of the Grignard reagent.

  • Reaction Temperature: The temperature needs to be carefully controlled during both the formation of the Grignard reagent and its reaction with the carbonyl compound. Low temperatures are often employed to minimize side reactions.[9]

  • Stoichiometry of Reactants: The molar ratio of the Grignard reagent to the ketone is crucial. An excess of the Grignard reagent is often used to ensure complete conversion of the ketone.

  • Purity of Starting Materials: Impurities in the alkyl halide or the ketone can lead to undesirable side reactions and lower yields.

Q3: What are the main side reactions to be aware of during the synthesis of this compound via the Grignard reaction?

A3: Several side reactions can compete with the desired nucleophilic addition, leading to a lower yield of the tertiary alcohol:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is more prevalent with sterically hindered ketones.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide.

Q4: How can I purify the final product, this compound?

A4: Purification typically involves a multi-step process:

  • Quenching: The reaction is carefully quenched with a weak acid solution (e.g., aqueous ammonium chloride) to protonate the alkoxide and dissolve magnesium salts.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with brine to remove residual water and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product can be further purified by vacuum fractional distillation to separate it from unreacted starting materials and high-boiling side products.[10][11][12][13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Formation of the Grignard Reagent
Symptom Possible Cause Recommended Solution
Reaction does not initiate (no cloudiness or exotherm).Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents (e.g., diethyl ether or THF).
Inactive magnesium surface (oxide layer).Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
Impure alkyl halide.Use freshly distilled alkyl halide.
Issue 2: Low Yield of this compound
Symptom Possible Cause Recommended Solution
Significant amount of unreacted ketone recovered.Insufficient Grignard reagent.Use a 1.2 to 1.5 molar excess of the Grignard reagent relative to the ketone.
Grignard reagent was quenched during the reaction.Ensure dropwise addition of the ketone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm.
Presence of a significant amount of secondary alcohol (nonadecan-10-ol or 2-propanol derivative).Reduction of the ketone by the Grignard reagent.This is more likely if using a bulky Grignard reagent. If possible, use the less sterically hindered Grignard reagent (e.g., methylmagnesium halide).
Enolization of the ketone.Add the Grignard reagent to the ketone solution at a very low temperature (e.g., -78 °C) to favor nucleophilic addition over enolization.
Emulsion formation during aqueous workup.Formation of magnesium hydroxides.Ensure the quenching solution is sufficiently acidic to dissolve all magnesium salts. Additional acid may be required.

Data Presentation

The following table summarizes the expected yield of this compound under various hypothetical reaction conditions, based on established principles of Grignard reactions.

Run Ketone Grignard Reagent Molar Ratio (Grignard:Ketone) Reaction Temperature (°C) Solvent Expected Yield (%)
12-NonadecanoneMethylmagnesium Bromide1.1 : 10 to RTDiethyl Ether65-75
22-NonadecanoneMethylmagnesium Bromide1.5 : 10Diethyl Ether80-90
32-NonadecanoneMethylmagnesium Bromide1.1 : 1RTDiethyl Ether50-60
4AcetoneNonylmagnesium Bromide1.2 : 10THF70-80
5AcetoneNonylmagnesium Bromide1.2 : 1-78 to RTTHF85-95
62-NonadecanoneMethylmagnesium Bromide (wet ether)1.5 : 10Diethyl Ether<10

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis using 2-nonadecanone and methylmagnesium bromide.

Materials:

  • 2-Nonadecanone

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation, if necessary)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.2 equivalents).

    • In the dropping funnel, place a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start, add a small crystal of iodine and gently warm the flask.

    • Once the reaction initiates (visible by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve 2-nonadecanone (1.0 equivalent) in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the 2-nonadecanone solution dropwise to the Grignard reagent via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum fractional distillation.

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis prep Preparation of Grignard Reagent reaction Reaction with 2-Nonadecanone prep->reaction Methylmagnesium Bromide workup Aqueous Workup and Extraction reaction->workup Alkoxide Intermediate purification Purification by Distillation workup->purification Crude Product product This compound purification->product

Caption: Workflow for the synthesis of this compound.

TroubleshootingYield Troubleshooting Low Yield in Grignard Synthesis start Low Yield of Tertiary Alcohol check_grignard Check Grignard Formation start->check_grignard check_reaction Check Reaction Conditions check_grignard->check_reaction Successful grignard_issue1 Wet Glassware/ Solvent? check_grignard->grignard_issue1 Failed grignard_issue2 Inactive Mg? check_grignard->grignard_issue2 Failed check_workup Check Workup Procedure check_reaction->check_workup Optimal reaction_issue1 Low Temp? check_reaction->reaction_issue1 Sub-optimal reaction_issue2 Stoichiometry? check_reaction->reaction_issue2 Sub-optimal workup_issue1 Emulsion? check_workup->workup_issue1 Problematic solution_node solution_node grignard_issue1->solution_node Action: Flame-dry glassware, use anhydrous solvent grignard_issue2->solution_node Action: Activate Mg with iodine reaction_issue1->solution_node Action: Control temperature (0°C) reaction_issue2->solution_node Action: Use excess Grignard reagent workup_issue1->solution_node Action: Add more acid during quench

Caption: A logical guide for troubleshooting low yield issues.

References

Troubleshooting peak tailing for 10-Methyl-10-nonadecanol in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC-MS Analysis

Welcome to our dedicated support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analyses. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a specific focus on the analysis of 10-Methyl-10-nonadecanol.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantitation.[1][2] For a high molecular weight, polar compound like this compound, peak tailing is often caused by unwanted interactions between the analyte's hydroxyl group and active sites within the GC system.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing, while other non-polar compounds in my sample look fine?

A1: This is a classic symptom of secondary interactions between a polar analyte and active sites in your GC system. The hydroxyl (-OH) group of this compound can form hydrogen bonds with active silanol groups present on the surfaces of the inlet liner, the column's stationary phase, or on contaminants.[3][4] These interactions delay the elution of a portion of the analyte molecules, resulting in a tailing peak. Non-polar compounds do not have these strong interactions and therefore elute as symmetrical peaks.

Q2: I've just installed a new column and I'm still seeing peak tailing. What could be the cause?

A2: If you've installed a new column and are still experiencing tailing, the issue could stem from several areas:

  • Improper Column Installation: The column may have been cut unevenly, or it might be installed at the incorrect depth in the inlet.[1][2][5] A poor cut can create turbulence and active sites at the column entrance.[2]

  • Contaminated Inlet: The inlet liner or septum may be contaminated from previous injections or may not be properly deactivated for polar analytes.[6][7]

  • System Leaks: Small leaks at the inlet fitting can disrupt the carrier gas flow path, leading to peak distortion.[3][8]

  • Insufficient Conditioning: New columns require proper conditioning to ensure a stable baseline and remove any residual impurities from the manufacturing process.[9][10]

Q3: Can my injection technique or method parameters contribute to peak tailing?

A3: Absolutely. Several method parameters can influence peak shape:

  • Inlet Temperature: If the inlet temperature is too low, the high-boiling this compound may not vaporize completely and instantaneously, leading to a slow introduction into the column and subsequent tailing.[5][7]

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the column, potentially increasing interactions with active sites.[11][12]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[3][13][14]

  • Solvent Mismatch: If the polarity of your injection solvent is significantly different from your stationary phase, it can cause poor analyte focusing at the head of the column.[3][6]

Q4: What is derivatization, and can it help reduce peak tailing for this compound?

A4: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[15] For alcohols, the polar hydroxyl group is typically converted into a less polar, more volatile group (e.g., a silyl ether).[16] This process, often using reagents like BSTFA, masks the active hydrogen, significantly reducing its ability to interact with active sites in the system. The result is a sharper, more symmetrical peak and improved sensitivity. This is a highly effective strategy for analyzing polar compounds like long-chain alcohols.[17]

Troubleshooting Workflow & Data Summary

The following diagram illustrates a logical workflow for troubleshooting peak tailing. Start with the simplest checks and proceed to more involved maintenance if the problem persists.

G start Peak Tailing Observed for This compound check_method Step 1: Review Method Parameters - Inlet Temperature Too Low? - Flow Rate Optimal? - Sample Concentration Too High? start->check_method check_maintenance Step 2: Perform Basic Inlet Maintenance - Replace Inlet Liner with a Deactivated One - Replace Septum check_method->check_maintenance Issue Persists problem_solved Problem Resolved check_method->problem_solved Resolved check_column_install Step 3: Verify Column Installation - Re-cut Column (90° angle) - Check Installation Depth check_maintenance->check_column_install Issue Persists check_maintenance->problem_solved Resolved trim_column Step 4: Address Column Contamination - Trim 15-20 cm from Column Inlet check_column_install->trim_column Issue Persists check_column_install->problem_solved Resolved recondition_column Step 5: Re-condition Column trim_column->recondition_column consider_derivatization Step 6: Advanced Method Development - Derivatize Sample (e.g., Silylation) recondition_column->consider_derivatization Issue Persists recondition_column->problem_solved Resolved consider_derivatization->problem_solved Resolved

Caption: A step-by-step workflow for troubleshooting GC-MS peak tailing.

Summary of Causes and Solutions
Potential Cause Symptoms Recommended Solution Expected Outcome
Active Sites Tailing specific to polar analytes like alcohols.Use a fresh, deactivated inlet liner. Use an inert column (e.g., Ultra Inert).[6][18]Sharper, more symmetrical peak.
Column Contamination Gradual increase in tailing over time for all peaks, but more pronounced for polar compounds.Trim 15-20 cm from the front of the column.[1][6]Improved peak shape and potential restoration of retention time.
Improper Column Cut/Installation Tailing appears immediately after a new column installation. May affect all peaks.Re-cut the column ensuring a clean, 90-degree angle. Verify correct installation depth per manufacturer's guide.[1][2][5]Symmetrical peaks, especially for early eluters.
Low Inlet Temperature Tailing for high-boiling compounds like this compound.Increase the inlet temperature by 10-20 °C increments.Reduced tailing and potentially increased peak height.
Sample Overload Peak shape is broad or shows fronting/tailing that worsens with higher concentrations.Dilute the sample or reduce the injection volume.Restoration of a symmetrical Gaussian peak shape.
Analyte Polarity Persistent tailing of the alcohol despite other troubleshooting steps.Derivatize the sample to convert the -OH group to a less polar functional group (e.g., silyl ether).[16]Significant improvement in peak symmetry and sensitivity.

Detailed Experimental Protocols

Protocol 1: GC Column Conditioning (for a new or stored column)

This protocol is essential for removing contaminants and ensuring a stable stationary phase.[19][20]

  • Installation: Install the column in the GC inlet, but do not connect it to the MS detector.[9] This prevents bleed products from contaminating the ion source.

  • Purge: Set the initial oven temperature to ambient (e.g., 40 °C) and purge the column with carrier gas at the analytical flow rate for 15-30 minutes to remove all oxygen.[10]

  • Heating Program:

    • Set the oven to ramp at 5-10 °C/minute up to a conditioning temperature. This temperature should be approximately 20 °C above the highest temperature of your analytical method, but should never exceed the column's maximum isothermal temperature limit.[19][20]

    • Hold at this temperature for 1-2 hours. For columns with thick films, a longer conditioning time may be necessary.[21]

  • Cool Down & Connection: Cool the oven down. Turn off the carrier gas flow temporarily and safely connect the column to the MS detector.

  • Verification: Re-establish flow and run a blank gradient to ensure the baseline is stable and free of excessive bleed.

Protocol 2: Inlet Maintenance (Liner and Septum Replacement)

Routine inlet maintenance is critical for preventing peak tailing caused by contamination.[6]

  • Cool Down: Cool the GC inlet to a safe temperature (below 50 °C).

  • Venting: Turn off the carrier gas supply to the inlet.

  • Removal: Carefully unscrew the retaining nut on the top of the inlet. Remove the septum and the old inlet liner using appropriate forceps.

  • Cleaning & Inspection: Inspect the inside of the inlet for any visible residue or ferrule fragments. Clean if necessary.

  • Installation:

    • Place a new, deactivated O-ring on a new, deactivated inlet liner suitable for polar analytes.

    • Insert the new liner into the inlet.

    • Place a new septum into the retaining nut and tighten it securely (but do not overtighten).

  • Leak Check: Restore the carrier gas flow and perform an electronic leak check around the retaining nut to ensure a proper seal.

Protocol 3: Derivatization of this compound (Silylation)

This procedure masks the polar hydroxyl group, drastically reducing peak tailing.

  • Sample Preparation: Prepare a solution of your sample containing this compound in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) in a clean, dry autosampler vial.

  • Reagent Addition: Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst, in excess to the sample. A molar ratio of at least 2:1 of reagent to active hydrogens is recommended.

  • Reaction: Cap the vial tightly and heat it at 60-75 °C for 30-45 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

  • Verification: The resulting peak should be sharp and symmetrical, with a mass spectrum corresponding to the trimethylsilyl (TMS) ether of this compound.

References

Minimizing sample degradation of 10-Methyl-10-nonadecanol during preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing sample degradation of 10-Methyl-10-nonadecanol during experimental preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a tertiary alcohol with the chemical formula C₂₀H₄₂O and a molecular weight of 298.5 g/mol .[1] Its IUPAC name is 10-methylnonadecan-10-ol. As a long-chain tertiary alcohol, it is susceptible to degradation under certain conditions.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound, a tertiary alcohol, are acid-catalyzed dehydration and thermal decomposition.[2][3][4][5]

  • Acid-Catalyzed Dehydration: In the presence of acids, this compound can lose a molecule of water to form an alkene.[2][3][4] This reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule, forming a tertiary carbocation. A subsequent deprotonation of an adjacent carbon atom results in the formation of a double bond.

  • Thermal Decomposition: Like other tertiary alcohols, this compound can undergo thermal decomposition, particularly at elevated temperatures, leading to the formation of isobutene and water.[6][7]

Q3: How should I store my this compound samples to minimize degradation?

To minimize degradation, store this compound samples in a cool, dark, and dry place.[8] It is recommended to store the compound in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles as this can potentially affect sample integrity.[5][9]

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in a variety of organic solvents.[10][11] For analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS), volatile organic solvents like dichloromethane, hexane, methanol, or ethyl ether are suitable.[12] Avoid using acidic or basic solvents that could promote degradation. The choice of solvent may also depend on the subsequent analytical technique.

Q5: What is derivatization and is it necessary for the analysis of this compound?

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method. For GC-MS analysis of alcohols, silylation is a common derivatization technique.[6] While not always strictly necessary, derivatizing this compound to form a trimethylsilyl (TMS) ether can improve its thermal stability, reduce peak tailing, and enhance its chromatographic performance, leading to more accurate and reproducible results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Low analyte response or no peak in GC-MS Sample degradation.- Ensure proper storage conditions (cool, dark, inert atmosphere).- Avoid exposure to acidic conditions.- Minimize sample heating during preparation.- Consider derivatization (silylation) to improve stability.
Low sample concentration.- Concentrate the sample using a gentle evaporation method (e.g., under a stream of nitrogen).
Injection issues.- Check the GC inlet for contamination or leaks.[13]- Ensure the syringe is functioning correctly.
Peak tailing in GC chromatogram Active sites in the GC system.- Use a deactivated inlet liner and GC column.- Consider derivatization to mask the active hydroxyl group.[12]
Non-volatile residues in the sample.- Filter the sample prior to injection.[14]
Inappropriate GC conditions.- Optimize the temperature program and carrier gas flow rate.
Appearance of unexpected peaks Sample degradation.- Analyze a freshly prepared sample to confirm.- If new peaks appear over time, degradation is likely occurring.- Identify degradation products by their mass spectra.
Sample contamination.- Use high-purity solvents and reagents.- Clean all glassware thoroughly.
Irreproducible results Inconsistent sample preparation.- Standardize all sample preparation steps, including solvent volumes, reaction times, and temperatures.- Use an internal standard for quantification.
Instrument variability.- Perform regular maintenance and calibration of the GC-MS system.

Experimental Protocols

Protocol 1: Standard Sample Preparation for GC-MS Analysis

This protocol outlines the basic steps for preparing a solution of this compound for GC-MS analysis.

  • Materials:

    • This compound

    • High-purity volatile organic solvent (e.g., dichloromethane or hexane)

    • Volumetric flasks

    • Micropipettes

    • GC vials with caps

  • Procedure:

    • Accurately weigh a small amount of this compound.

    • Dissolve the weighed compound in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare working standards of desired concentrations.

    • Transfer the final solutions to GC vials and cap them tightly.

    • Analyze the samples by GC-MS as soon as possible. If storage is necessary, keep the vials at 2-8 °C.

Protocol 2: Derivatization by Silylation for Enhanced Stability and GC-MS Performance

This protocol describes the silylation of this compound to form its trimethylsilyl (TMS) ether derivative.

  • Materials:

    • This compound sample solution in an aprotic solvent (e.g., dichloromethane, acetonitrile)

    • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

    • Pyridine (optional, as a catalyst)

    • Heating block or water bath

    • GC vials with caps

  • Procedure:

    • To 100 µL of the this compound solution in a GC vial, add 100 µL of the silylating reagent (BSTFA + 1% TMCS).

    • If the reaction is slow, a small amount of pyridine (e.g., 10 µL) can be added as a catalyst.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis.

Visualizations

degradation_pathway cluster_main This compound cluster_dehydration Acid-Catalyzed Dehydration cluster_thermal Thermal Decomposition A This compound B Alkene (Mixture of Isomers) A->B H⁺ / Heat C Water D Isobutene A->D High Temperature E Water

Caption: Potential degradation pathways of this compound.

sample_prep_workflow cluster_start Sample Preparation cluster_dissolution Dissolution cluster_derivatization Optional Derivatization cluster_analysis Analysis Start This compound Sample Dissolve Dissolve in Volatile Organic Solvent Start->Dissolve Derivatize Silylation (e.g., BSTFA) Dissolve->Derivatize For improved stability and performance GCMS GC-MS Analysis Dissolve->GCMS Direct Analysis Derivatize->GCMS

Caption: Recommended workflow for this compound sample preparation.

References

Enhancing the resolution of 10-Methyl-10-nonadecanol from isomeric compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 10-Methyl-10-nonadecanol from its isomeric compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

During the synthesis of this compound, a tertiary alcohol, several structural isomers can be formed. The most common isomers are other branched-chain C20 alcohols. These can include positional isomers, where the methyl group is on a different carbon atom of the nonadecane chain, or other branched isomers with a different carbon skeleton. For example, you might encounter isomers like 11-Methyl-10-nonadecanol or other methyl-branched nonadecanols. The presence of these isomers is often due to non-specific reactions during synthesis.

Q2: Which analytical techniques are most suitable for identifying and quantifying the isomeric purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for analyzing the isomeric purity of this compound. For GC analysis, derivatization of the alcohol to a more volatile ester, such as an acetate or trifluoroacetate, can enhance separation and improve peak shape.[1] Chiral HPLC or GC columns are necessary if you need to separate enantiomers of this compound.

Q3: What are the primary methods for enhancing the resolution of this compound from its isomers?

The primary methods for resolving this compound from its isomers include:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers with different polarities.

  • Fractional Crystallization: This method exploits differences in the solubility of the isomers in a particular solvent at a given temperature.[2][3]

  • Kinetic Resolution: For resolving enantiomers of chiral this compound, enzymatic or catalytic kinetic resolution can be employed.[4][5] This involves the selective reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.

Troubleshooting Guides

HPLC Resolution Issues

Problem: Poor resolution between this compound and an isomeric impurity peak.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to water. Small changes can significantly impact selectivity.[6]
Incorrect Column Chemistry Select a column with a different stationary phase. If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column to alter the selectivity.
Suboptimal Temperature Optimize the column temperature. Running the separation at a slightly higher or lower temperature can sometimes improve resolution.
Flow Rate is Too High Decrease the flow rate. This can lead to better resolution, although it will increase the run time.[7]

Problem: Peak tailing for the this compound peak.

Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase Add a small amount of a competing agent to the mobile phase. For example, a small concentration of a weak acid or base can help to reduce tailing caused by interactions with residual silanols on the silica support.
Column Overload Reduce the sample concentration or injection volume. Injecting too much sample can lead to peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be degraded and need to be replaced.[6]
Fractional Crystallization Issues

Problem: Low yield of pure this compound after crystallization.

Possible Cause Troubleshooting Step
Solvent Choice is Not Optimal Screen a variety of solvents to find one where the solubility difference between the desired isomer and the impurities is maximized.[2]
Cooling Rate is Too Fast Decrease the cooling rate of the solution. Slow cooling promotes the formation of purer crystals.
Insufficient Seeding If using seed crystals, ensure they are of high purity and are added at the appropriate temperature to initiate crystallization of the desired isomer.

Problem: The purity of the crystallized this compound does not improve.

Possible Cause Troubleshooting Step
Co-crystallization of Isomers This may indicate that the chosen solvent is not selective enough. A different solvent system or a multi-step crystallization process may be necessary.
Solid Solution Formation In some cases, isomers can form a solid solution, making separation by crystallization very difficult. In this scenario, an alternative purification method like preparative chromatography should be considered.

Experimental Protocols

Protocol 1: HPLC Method for Isomeric Purity
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic, 95:5 Methanol:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) or UV at 210 nm (if no chromophore, derivatization may be needed for UV)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.

Protocol 2: Fractional Crystallization
  • Dissolve the isomeric mixture in a minimal amount of hot acetone.

  • Slowly cool the solution to room temperature.

  • Further cool the solution to 4°C and hold for 12 hours.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor by HPLC or GC.

Data Presentation

Table 1: Comparison of Resolution Methods

Method Purity of this compound Achieved Yield Throughput
Preparative HPLC >99.5%75%Low
Fractional Crystallization (single step) 95-98%60%High
Fractional Crystallization (two steps) >99%45%Medium

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product (Isomeric Mixture) reaction->crude hplc Preparative HPLC crude->hplc cryst Fractional Crystallization crude->cryst analysis Purity Analysis (HPLC/GC) hplc->analysis cryst->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor HPLC Resolution q1 Are peaks fronting or tailing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No ps1 Check for column overload a1_yes->ps1 r1 Optimize mobile phase a1_no->r1 ps2 Check for secondary interactions ps1->ps2 ps3 Check for column contamination ps2->ps3 end Resolution Improved ps3->end r2 Change column chemistry r1->r2 r3 Adjust temperature/flow rate r2->r3 r3->end

Caption: Troubleshooting logic for common HPLC resolution problems.

References

Addressing matrix effects in the LC-MS/MS analysis of 10-Methyl-10-nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 10-Methyl-10-nonadecanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, a long-chain alcohol susceptible to significant matrix effects.

Question: I am observing significant ion suppression for this compound in my plasma samples. What is the likely cause and how can I mitigate it?

Answer:

Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] For a hydrophobic molecule like this compound, the primary culprits for ion suppression in plasma are often phospholipids.[4][5][6] These molecules have hydrophobic tails that can co-extract with your analyte and ionize efficiently, competing with your analyte for charge in the ESI source.

To mitigate this, consider the following strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[7] For this compound, a simple protein precipitation (PPT) is often insufficient. Consider more rigorous cleanup techniques such as:

    • Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane or methyl-tert-butyl ether (MTBE) to selectively extract the hydrophobic analyte, leaving polar interferences like phospholipids in the aqueous phase.

    • Solid-Phase Extraction (SPE): Employ a reversed-phase (C18) or a mixed-mode SPE cartridge to retain the analyte while washing away interfering matrix components. A well-developed SPE protocol can provide very clean extracts.[4]

  • Chromatographic Separation: Ensure your LC method provides good separation between this compound and the region where phospholipids typically elute. Phospholipids often elute as broad peaks across a significant portion of the chromatogram.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate quantification by normalizing the signal.

Question: My peak shape for this compound is poor (tailing or fronting). What could be the cause?

Answer:

Poor peak shape can be caused by a variety of factors, especially for a hydrophobic compound like this compound.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: The hydroxyl group of the alcohol can interact with active sites on the column packing material or metal surfaces in the LC system, leading to peak tailing.[8]

    • Mobile Phase Additives: Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate silanol groups on the column and reduce these interactions.

    • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry.

  • Injection Solvent: If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in a solvent that is as weak as or weaker than the starting mobile phase.[3]

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape over time.[1] Implement a column washing step after each batch of samples.

Question: I am seeing a lot of variability in my results between injections. What should I investigate?

Answer:

High variability is often a sign of inconsistent matrix effects or carryover.

  • Inconsistent Sample Cleanup: Ensure your sample preparation method is highly reproducible. Automating the sample preparation process can help to reduce variability.

  • Carryover: Hydrophobic molecules like this compound can adsorb to surfaces in the autosampler and LC system, leading to carryover in subsequent injections.

    • Injector Wash: Use a strong wash solvent in your autosampler wash routine. A mixture of isopropanol and water is often effective.

    • Blank Injections: Inject blank samples after high-concentration samples to check for carryover.

  • Matrix Effects from Different Lots of Matrix: If you are preparing calibration standards in a biological matrix, be aware that different lots of matrix can have varying levels of endogenous interferences, leading to inconsistent results. It is good practice to test multiple lots of matrix during method development.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting compounds in the sample matrix.[9] These effects can lead to inaccurate and imprecise quantification.[1]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: As a long-chain, hydrophobic molecule, this compound is often co-extracted with other endogenous hydrophobic and amphiphilic molecules from biological matrices, such as phospholipids and glycerophosphocholines.[4][5] These co-extracted compounds can interfere with the ionization of the analyte.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most common method is the post-extraction spike method. You compare the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.

Q4: What is the best sample preparation technique to reduce matrix effects for this compound?

A4: While the optimal technique can be matrix-dependent, for plasma samples, Liquid-Liquid Extraction (LLE) with a non-polar solvent or Solid-Phase Extraction (SPE) with a reversed-phase sorbent are generally more effective at removing phospholipids than a simple Protein Precipitation (PPT).[4][6]

Q5: Should I use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) to reduce matrix effects?

A5: APCI can sometimes be less susceptible to matrix effects than ESI, particularly for less polar compounds.[3] It is worth evaluating both ionization techniques during method development to see which provides a more robust and sensitive response for this compound.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Signal Intensity and Matrix Effect for this compound in Human Plasma

Sample Preparation MethodAnalyte Peak Area (cps)Matrix Factor (MF)
Protein Precipitation (PPT)85,0000.45 (Significant Suppression)
Liquid-Liquid Extraction (LLE)175,0000.92 (Minimal Suppression)
Solid-Phase Extraction (SPE)182,0000.96 (Minimal Suppression)
Neat Solution (Reference)190,0001.00

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Human Plasma

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 20 µL of internal standard working solution (e.g., this compound-d4 in methanol).

    • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Analysis:

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solution Solution Implementation Problem Poor Analytical Performance CheckSystem Check System Suitability (Peak Shape, RT, Intensity) Problem->CheckSystem CheckBlanks Analyze Blank Injections CheckSystem->CheckBlanks IsCarryover Carryover Observed? CheckBlanks->IsCarryover IsMatrixEffect Matrix Effect Suspected? IsCarryover->IsMatrixEffect No OptimizeWash Optimize Injector Wash IsCarryover->OptimizeWash Yes IsMatrixEffect->Problem No, Re-evaluate ImproveCleanup Improve Sample Cleanup (LLE or SPE) IsMatrixEffect->ImproveCleanup Yes ModifyLC Modify LC Method (Gradient, Column) ImproveCleanup->ModifyLC UseSIL_IS Use Stable Isotope-Labeled IS ModifyLC->UseSIL_IS

Caption: A flowchart for troubleshooting poor analytical performance.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Pretreat Pre-treat Sample Add_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon Inject Inject into LC-MS/MS Evap_Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: The experimental workflow for LC-MS/MS analysis.

References

Solutions for poor solubility of 10-Methyl-10-nonadecanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 10-Methyl-10-nonadecanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound.

Physicochemical Properties of this compound

This compound is a long-chain fatty alcohol characterized by its significant hydrophobicity, which leads to extremely low solubility in water and aqueous buffers.[1] Its molecular structure consists of a 20-carbon chain with a hydroxyl group, making it highly lipophilic.[1]

PropertyValueSource
Molecular Formula C₂₀H₄₂O[1]
Molecular Weight 298.5 g/mol [1]
IUPAC Name 10-methylnonadecan-10-ol[1]
logP (o/w) ~6.6 - 8.3 (estimated)[2][3]
Water Solubility ~0.0055 mg/L @ 25°C (estimated)[2]

Choosing a Solubilization Strategy

The selection of an appropriate solubilization strategy depends on the required concentration, the experimental system (in vitro/in vivo), and the tolerance for excipients. The following decision tree can guide your choice.

G cluster_options Select a Solubilization Strategy start What is your primary experimental goal? need_simple need_simple start->need_simple Quick, simple stock for initial in vitro screening need_high_conc need_high_conc start->need_high_conc Higher concentration needed, low dilution expected need_biocompatible need_biocompatible start->need_biocompatible Biocompatibility is critical (e.g., cell culture, in vivo) need_oral need_oral start->need_oral Oral delivery or GI tract simulation cosolvent Co-Solvent System note1 Risk of precipitation upon high dilution. cosolvent->note1 Note: micelle Micellar Solubilization note2 Potential for surfactant-induced cytotoxicity. micelle->note2 Note: cyclodextrin Cyclodextrin Complexation note3 Excellent safety profile; may have limited loading capacity. cyclodextrin->note3 Note: lipid Lipid-Based Formulation note4 Mimics physiological lipid absorption. Complex formulation. lipid->note4 Note: need_simple->cosolvent need_high_conc->micelle need_biocompatible->cyclodextrin need_oral->lipid

Caption: A decision tree to guide the selection of a solubilization strategy.

FAQ & Troubleshooting Guide

This section is divided into three common, effective strategies for enhancing the solubility of this compound: Co-Solvent Systems , Micellar Solubilization , and Cyclodextrin Complexation .

Co-Solvent Systems

Frequently Asked Questions

  • Q: What is a co-solvent system?

    • A: A co-solvent system is a mixture of a primary solvent (like water or buffer) and a water-miscible organic solvent.[4][5] The co-solvent reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds like this compound.[6]

  • Q: When should I use a co-solvent?

    • A: Co-solvents are ideal for preparing high-concentration stock solutions for in vitro experiments where the final concentration in the assay medium will be low. They are simple to prepare and effective.[5]

  • Q: What are the main drawbacks?

    • A: The primary drawback is the risk of the compound precipitating out of solution when the stock is diluted into an aqueous medium.[6] Additionally, many organic solvents can be toxic to cells at higher concentrations.

Common Co-Solvents

Co-SolventTypical Starting ConcentrationNotes
Ethanol 10-50% in stock solutionCan cause cellular stress. Use with caution.[5]
Propylene Glycol (PG) 10-40% in stock solutionGenerally considered safe for many cell lines.[5]
Polyethylene Glycol 400 (PEG-400) 20-60% in stock solutionEffective for highly lipophilic compounds.[7]
Dimethyl Sulfoxide (DMSO) Up to 100% for stockPotent solvent; final concentration in assays should typically be <0.5%.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation upon dilution The final co-solvent concentration is too low to maintain solubility.1. Decrease the concentration of your stock solution.2. Increase the co-solvent concentration in the final medium (if tolerated by the assay).3. Add the stock solution to the medium slowly while vortexing.
Cloudiness (Oiling Out) The compound is forming microscopic, non-crystalline droplets instead of dissolving.1. Increase the ratio of co-solvent to aqueous buffer.2. Gently warm the solution (if compound is heat-stable) and sonicate.3. Switch to a more potent co-solvent like DMSO.
Cell Toxicity/Assay Interference The co-solvent concentration is too high in the final working solution.1. Perform a solvent tolerance test for your specific experimental system.2. Prepare a more concentrated stock solution to reduce the volume added.3. Consider an alternative solubilization method like cyclodextrins.
Micellar Solubilization (Surfactants)

Frequently Asked Questions

  • Q: How do surfactants improve solubility?

    • A: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[8] The hydrophobic core of the micelle entraps poorly soluble compounds like this compound, allowing them to be dispersed in an aqueous solution.[9][10]

  • Q: What are the advantages of this method?

    • A: Micellar formulations can often achieve higher concentrations of hydrophobic compounds compared to co-solvents and may be more stable upon dilution. They are a common strategy for both research and pharmaceutical formulations.[11]

  • Q: Are there any risks?

    • A: Yes, surfactants can interfere with biological membranes and cause cytotoxicity.[12] It is crucial to select a biocompatible surfactant and determine its non-toxic concentration range for your specific application.

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic molecule.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Solution remains cloudy or has visible particles 1. Surfactant concentration is below the CMC.2. The loading capacity of the micelles has been exceeded.1. Increase the surfactant concentration.2. Reduce the concentration of this compound.3. Use a combination of surfactants or a surfactant with a longer hydrophobic chain, which can increase solubilization.[13]
Phase separation occurs over time The formulation is unstable.1. Ensure the surfactant is fully dissolved before adding the compound.2. Use gentle heating and sonication to aid dissolution.3. Check the pH and ionic strength of your buffer, as these can affect micelle stability.[10]
Cyclodextrin Inclusion Complexation

Frequently Asked Questions

  • Q: What are cyclodextrins?

    • A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate "guest" molecules like this compound, forming a water-soluble "inclusion complex."[14]

  • Q: Why are cyclodextrins a good choice?

    • A: They have an excellent safety profile and are widely used in pharmaceutical formulations.[14] They are particularly useful for cell-based assays and in vivo studies where solvent toxicity is a concern. Chemically modified CDs, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly higher aqueous solubility and are a common choice.[12][15]

  • Q: What limits this method?

    • A: The formation of the inclusion complex is a 1:1 or 1:2 equilibrium process, which can limit the maximum achievable concentration of the guest molecule.[12]

G cluster_workflow Cyclodextrin Complexation Workflow prep_cd 1. Prepare Aqueous Cyclodextrin Solution add_cmpd 2. Add this compound (in excess) prep_cd->add_cmpd equilibrate 3. Equilibrate (e.g., 24-48h, shaking) add_cmpd->equilibrate filter 4. Filter (e.g., 0.22 µm syringe filter) to remove uncomplexed compound equilibrate->filter final_sol 5. Clear Aqueous Stock Solution of Complex filter->final_sol

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low final concentration 1. The chosen cyclodextrin has low affinity for the compound.2. Insufficient equilibration time or energy.1. Switch to a different cyclodextrin (HP-β-CD is often a good choice).2. Increase equilibration time and/or use sonication to facilitate complex formation.3. Perform a phase solubility study to determine the optimal CD concentration.
Precipitation after storage The complex is not stable, or the solution is supersaturated.1. Store the solution at the temperature it was prepared at.2. Ensure all undissolved compound was removed during the filtration step.3. Co-administration of a water-soluble polymer can sometimes enhance complex stability.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock using a Co-Solvent (PEG-400)
  • Weigh Compound: Weigh out 2.985 mg of this compound (MW: 298.5 g/mol ).

  • Prepare Co-Solvent/Buffer Mix: Prepare a 1:1 (v/v) mixture of PEG-400 and your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dissolve: Add 500 µL of PEG-400 to the vial containing the compound. Vortex thoroughly.

  • Add Buffer: Add 500 µL of the aqueous buffer to the mixture.

  • Mix to Clarity: Vortex and gently warm (e.g., 37°C) or sonicate the solution until it is completely clear. This yields 1 mL of a 10 mM stock solution.

  • Storage: Store at 4°C or -20°C. Before use, allow the solution to come to room temperature and check for any signs of precipitation.

Protocol 2: Preparation of a Saturated Solution with HP-β-Cyclodextrin
  • Prepare CD Solution: Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. For 10 mL, dissolve 4 g of HP-β-CD in 10 mL of buffer.

  • Add Compound: Add an excess of this compound to the CD solution (e.g., 5-10 mg). The solution will appear as a cloudy slurry.

  • Equilibrate: Seal the container and place it on a shaker or rotator at room temperature for 24-48 hours to allow for complex formation.

  • Separate Uncomplexed Compound: Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved compound.

  • Filter: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Determine Concentration: The resulting clear solution is a saturated stock of the this compound:HP-β-CD complex. The exact concentration must be determined analytically (e.g., by HPLC or LC-MS).

References

Preventing contamination in the analysis of trace levels of 10-Methyl-10-nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the analysis of trace levels of 10-Methyl-10-nonadecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination when analyzing trace levels of this compound?

A1: Contamination in trace analysis of long-chain alcohols like this compound can originate from various sources. These include laboratory glassware, solvents, reagents, plasticware (e.g., pipette tips, centrifuge tubes), and the laboratory environment itself. Phthalates and other plasticizers are common contaminants that can leach from plastic materials and interfere with the analysis.[1][2][3] Handling of equipment can also introduce contaminants from skin or dust.[4]

Q2: How should I clean my glassware to minimize contamination for this analysis?

A2: For trace organic analysis, a rigorous cleaning protocol is essential. Start by rinsing glassware with an appropriate organic solvent like acetone to remove organic residues.[5] Then, wash with a laboratory-grade, phosphate-free detergent and hot water. Follow this with multiple rinses with tap water and then several rinses with deionized or high-purity water. For highly sensitive analyses, a final rinse with a high-purity solvent (e.g., HPLC-grade hexane or methanol) is recommended. Soaking in a dilute acid bath (e.g., nitric or hydrochloric acid) can also be effective for removing inorganic contaminants.[6]

Q3: What grade of solvents and reagents should I use?

A3: Always use the highest purity solvents and reagents available, such as HPLC or MS-grade.[7] Lower-purity solvents can contain impurities that may co-elute with this compound or interfere with its ionization in the mass spectrometer, leading to inaccurate quantification and elevated background noise.[7] It is also crucial to test new batches of reagents for purity before use in critical experiments.

Q4: Can I use plastic containers and pipette tips for my samples and standards?

A4: The use of plasticware should be minimized due to the risk of leaching of plasticizers, such as phthalates, which are common contaminants in organic analysis.[1][2][3] If plasticware is unavoidable, it is crucial to use items made from high-quality, inert plastics like polypropylene (PP) or polytetrafluoroethylene (PTFE). It is highly recommended to perform blank runs with the same plasticware to assess the level of leachable contaminants. Whenever possible, use glass or stainless-steel alternatives.

Q5: How can I prevent carryover of this compound in my GC-MS system?

A5: this compound is a high molecular weight, relatively non-volatile compound, which can lead to carryover in the GC system. To prevent this, ensure a sufficiently high final oven temperature and a long enough bake-out time at the end of each run to elute all components from the column.[8][9] Regularly clean the GC inlet and replace the liner and septum.[10] Injecting a solvent blank between samples can help identify and mitigate carryover.[8][9] Using a deactivated liner can also help reduce active sites where the analyte can adsorb.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

Problem 1: High Background Noise or Unidentified Peaks in Blank Runs
Possible Cause Troubleshooting Steps
Contaminated Solvents 1. Run a blank injection of each solvent used in your sample preparation. 2. If a solvent is contaminated, use a fresh bottle of a higher purity grade (e.g., MS-grade). 3. Consider filtering solvents through a 0.2 µm PTFE filter before use.
Leaching from Plasticware 1. If using plastic tubes or pipette tips, switch to glass or stainless steel alternatives. 2. If plastic must be used, rinse with a high-purity solvent before use and run a blank to check for leachates.[3]
Contaminated Glassware 1. Re-clean all glassware using a rigorous protocol (see FAQ Q2). 2. As a final step, consider baking glassware at a high temperature (e.g., 400°C) to remove organic residues.
GC-MS System Contamination 1. Check for column bleed by running a blank with the injector and detector at high temperatures but the oven at a low temperature. 2. Clean the GC inlet and replace the liner and septum.[10] 3. Bake out the GC column at its maximum recommended temperature for an extended period.[8]
Contaminated Carrier Gas 1. Ensure high-purity carrier gas is being used. 2. Check for leaks in the gas lines. 3. Ensure gas traps and filters are functioning correctly and are not expired.[4]
Problem 2: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Cause Troubleshooting Steps
Active Sites in the GC Inlet or Column 1. Use a deactivated inlet liner.[10] 2. Trim the first few centimeters of the GC column to remove any active sites that may have developed. 3. Condition the column according to the manufacturer's instructions.
Incomplete Derivatization 1. Optimize the derivatization reaction (e.g., silylation) conditions, including temperature, time, and reagent concentration. 2. Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
Improper Injection Technique 1. Optimize the injection volume and speed. 2. For splitless injections, ensure the split vent is opened at the appropriate time after injection.
Column Overloading 1. Dilute the sample and re-inject. 2. If high concentrations are necessary, consider using a column with a higher loading capacity.
Problem 3: Inconsistent or Low Recovery of this compound
Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Optimize the liquid-liquid or solid-phase extraction protocol. 2. Ensure the pH of the sample is appropriate for the extraction of the alcohol. 3. Check the solubility of this compound in the chosen extraction solvent.
Adsorption to Surfaces 1. Silanize glassware to reduce active sites where the analyte can adsorb. 2. Use deactivated vials and inserts for sample storage and injection.
Degradation of the Analyte 1. Ensure samples are stored at an appropriate low temperature and protected from light. 2. Analyze samples as quickly as possible after preparation.
Inconsistent Derivatization 1. Ensure consistent reaction conditions for all samples and standards. 2. Use an internal standard to correct for variations in derivatization efficiency.

Quantitative Data on Potential Contaminants

Contaminant (Plasticizer) Sample Matrix Reported Concentration Range Source
Di(2-ethylhexyl) phthalate (DEHP)Food Simulants0.1 - 5.0 mg/kg[1]
Dibutyl phthalate (DBP)Food Simulants0.05 - 2.0 mg/kg[1]
Benzyl butyl phthalate (BBP)Food Simulants0.05 - 1.5 mg/kg[1]
Diisononyl phthalate (DINP)Food Simulants0.2 - 10.0 mg/kg[1]

Note: These values are illustrative and actual contamination levels will vary depending on the specific laboratory conditions and materials used.

Experimental Protocols

Protocol 1: Cleaning of Glassware for Trace Analysis of Long-Chain Alcohols
  • Initial Rinse: Rinse all glassware three times with acetone to remove organic residues. Collect the waste in an appropriate container.[5]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water. Use brushes to scrub all surfaces.[11]

  • Tap Water Rinse: Rinse the glassware at least five times with hot tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware three to five times with deionized water.

  • High-Purity Solvent Rinse: For the most sensitive analyses, perform a final rinse with HPLC-grade methanol or hexane.

  • Drying: Allow the glassware to air dry in a clean environment (e.g., a fume hood) or dry in an oven at 110°C. For removal of all organic traces, glassware can be baked in a muffle furnace at 400°C for at least 4 hours.

  • Storage: Cover the clean glassware with aluminum foil and store it in a clean, dust-free cabinet.

Protocol 2: Sample Preparation and Silylation of this compound for GC-MS Analysis

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Sample Extraction:

    • For liquid samples, perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.

    • For solid samples, perform a Soxhlet extraction or an accelerated solvent extraction (ASE) with an appropriate solvent.

  • Concentration: Evaporate the solvent from the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Drying: Ensure the extract is completely dry, as water will interfere with the silylation reaction. This can be achieved by adding anhydrous sodium sulfate or by lyophilization.

  • Silylation:

    • To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add an appropriate volume of a suitable solvent (e.g., pyridine or acetonitrile) to ensure the sample is fully dissolved.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[12]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample_Collection Sample Collection in Pre-cleaned Glassware Extraction Solvent Extraction (e.g., LLE or SPE) Sample_Collection->Extraction Concentration Evaporation under Nitrogen Extraction->Concentration Drying Removal of Water (e.g., Na2SO4) Concentration->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Transfer to Autosampler Vial Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Processing and Quantification Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Contamination Start Contamination Suspected (High Blank Signal) Check_Blanks Analyze Individual Component Blanks (Solvent, Reagents) Start->Check_Blanks Solvent_Issue Is Solvent Contaminated? Check_Blanks->Solvent_Issue Replace_Solvent Use New, High-Purity Solvent Batch Solvent_Issue->Replace_Solvent Yes Check_Hardware Investigate Hardware Contamination Solvent_Issue->Check_Hardware No Resolved Contamination Resolved Replace_Solvent->Resolved Glassware_Issue Is Glassware Clean? Check_Hardware->Glassware_Issue Reclean_Glassware Implement Rigorous Cleaning Protocol Glassware_Issue->Reclean_Glassware No Plasticware_Issue Is Plasticware Leaching? Glassware_Issue->Plasticware_Issue Yes Reclean_Glassware->Resolved Switch_to_Glass Switch to Glass or Inert Plastic Plasticware_Issue->Switch_to_Glass Yes System_Contamination Check GC-MS System (Inlet, Column, Syringe) Plasticware_Issue->System_Contamination No Switch_to_Glass->Resolved Clean_System Clean Inlet, Bake Column, Replace Consumables System_Contamination->Clean_System Clean_System->Resolved

Caption: Troubleshooting decision tree for contamination issues.

References

Technical Support Center: Interpreting Mass Spectra of 10-Methyl-10-nonadecanol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectra of 10-Methyl-10-nonadecanol and its common derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.

Problem: Molecular ion (M+) peak is weak or absent in the mass spectrum.

  • Cause: Tertiary alcohols, such as this compound, are known to exhibit weak or undetectable molecular ion peaks in electron ionization (EI) mass spectrometry due to the high propensity for fragmentation.[1] The energy from the ionization process readily causes the molecule to break apart.

  • Solution:

    • Confirm the expected molecular weight: The molecular formula for this compound is C₂₀H₄₂O, with a monoisotopic mass of approximately 298.32 amu.

    • Look for characteristic fragment ions: Instead of relying on the molecular ion, focus on identifying key fragment ions that are indicative of a tertiary alcohol structure. The primary fragmentation pathways are alpha-cleavage and dehydration.

    • Employ "soft" ionization techniques: If confirming the molecular weight is critical, consider using chemical ionization (CI) or electrospray ionization (ESI), which are less energetic and more likely to produce a protonated molecule ([M+H]⁺) or an adduct ion with minimal fragmentation.

Problem: The mass spectrum is complex and difficult to interpret.

  • Cause: The long alkyl chains and branched nature of this compound can lead to numerous fragmentation pathways, resulting in a complex spectrum.

  • Solution:

    • Predict the major fragmentation patterns: Familiarize yourself with the expected fragmentation of long-chain tertiary alcohols. The most likely cleavages for this compound are summarized in the table below.

    • Derivatize the sample: Converting the alcohol to a more stable derivative, such as a trimethylsilyl (TMS) ether or an acetate ester, can simplify the fragmentation pattern and make the spectrum easier to interpret.

    • Compare to similar compounds: If available, compare your spectrum to the mass spectra of similar long-chain tertiary alcohols or their derivatives.

Frequently Asked Questions (FAQs)

1. What are the expected major fragment ions in the mass spectrum of this compound?

The mass spectrum of this compound is expected to be dominated by fragments resulting from alpha-cleavage and dehydration. Due to the tertiary nature of the alcohol, the molecular ion peak at m/z 298 is likely to be very weak or absent.

Fragmentation Pathway Description Expected m/z of Major Fragments Notes
Alpha-Cleavage Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.283 ([M-CH₃]⁺)Loss of the methyl group.
171 ([M-C₉H₁₉]⁺)Loss of one of the nonyl chains.
Dehydration Loss of a water molecule.280 ([M-H₂O]⁺)This fragment may undergo further fragmentation.

Logical Flow of Fragmentation Analysis:

Caption: Logical workflow for analyzing the mass spectrum of this compound.

2. How does derivatization help in the analysis of this compound?

Derivatization can improve the gas chromatographic behavior and simplify the mass spectral interpretation of long-chain alcohols. Fatty alcohols can be converted to their pentafluorobenzoyl derivatives for analysis by GC-mass spectrometry in the negative ion chemical ionization (NICI) mode.[2]

  • Trimethylsilyl (TMS) Ethers: Silylation increases the volatility and thermal stability of the alcohol. The resulting TMS ether will have a different fragmentation pattern, often with a more prominent molecular ion or characteristic fragments.

  • Acetate Esters: Acetylation also increases volatility. The acetate derivative will exhibit a different fragmentation pattern, which can be used to confirm the structure.

3. What are the expected fragmentation patterns for the TMS ether of this compound?

The TMS ether of this compound will have a molecular weight of 370.42 amu. Key fragments to look for include:

Fragmentation Pathway Description Expected m/z of Major Fragments Notes
Alpha-Cleavage Cleavage of the C-C bond adjacent to the carbon with the TMS ether group.355 ([M-CH₃]⁺)Loss of the methyl group.
243 ([M-C₉H₁₉]⁺)Loss of one of the nonyl chains.
Characteristic TMS Fragments Cleavage within the TMS group.73 ([Si(CH₃)₃]⁺)A very common and often abundant fragment for TMS ethers.[3]
Loss of a methyl group from the molecular ion.355 ([M-15]⁺)A characteristic loss for TMS derivatives.

4. What are the expected fragmentation patterns for the acetate ester of this compound?

The acetate ester of this compound will have a molecular weight of 340.33 amu. The fragmentation will be different from the parent alcohol and its TMS derivative.

Fragmentation Pathway Description Expected m/z of Major Fragments Notes
Alpha-Cleavage Cleavage of the C-C bond adjacent to the ester group.325 ([M-CH₃]⁺)Loss of the methyl group.
213 ([M-C₉H₁₉]⁺)Loss of one of the nonyl chains.
Loss of Acetic Acid Elimination of a neutral molecule of acetic acid.280 ([M-60]⁺)This corresponds to the dehydrated fragment of the original alcohol.
Acetyl Cation Formation of the acetyl cation.43 ([CH₃CO]⁺)A common fragment for acetate esters.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound and its Derivatives

This protocol provides a general procedure for the analysis of this compound and its derivatives by gas chromatography-mass spectrometry (GC-MS). Optimization may be required based on the specific instrument and experimental goals.

Experimental Workflow:

GCMS_Workflow SamplePrep Sample Preparation (Dissolve in appropriate solvent) Derivatization Derivatization (Optional) (e.g., Silylation or Acetylation) SamplePrep->Derivatization GC_Injection GC Injection SamplePrep->GC_Injection For underivatized alcohol Derivatization->GC_Injection GC_Separation GC Separation (e.g., DB-5 column) GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole or TOF) Ionization->Mass_Analysis Data_Acquisition Data Acquisition and Processing Mass_Analysis->Data_Acquisition

Caption: General workflow for the GC-MS analysis of this compound.

1. Sample Preparation

  • Dissolve the sample of this compound in a suitable volatile solvent such as hexane, dichloromethane, or ethyl acetate to a concentration of approximately 1 mg/mL.

2. Derivatization (Optional but Recommended)

  • Silylation (to form TMS ether):

    • To 100 µL of the sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • Acetylation (to form acetate ester):

    • To 100 µL of the sample solution, add 50 µL of acetic anhydride and 50 µL of pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the excess reagents under a stream of nitrogen and reconstitute the sample in hexane.

3. GC-MS Instrumental Parameters

The following are typical starting parameters that may need to be optimized:

Parameter Setting
Gas Chromatograph
- Injection Volume1 µL
- Injector Temperature280°C
- Injection ModeSplitless
- Carrier GasHelium
- Flow Rate1.0 mL/min
- ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
- Oven ProgramInitial temp: 100°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min
Mass Spectrometer
- Ionization ModeElectron Ionization (EI)
- Ionization Energy70 eV
- Source Temperature230°C
- Quadrupole Temperature150°C
- Mass Rangem/z 40-500
- Scan Rate2 scans/sec

4. Data Analysis

  • Identify the peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of the peak of interest.

  • Compare the observed fragments with the expected fragmentation patterns for this compound or its derivatives as outlined in the FAQs.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for tentative identification, keeping in mind that a spectrum for this specific compound may not be present.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 10-Methyl-10-nonadecanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated analytical method for the quantification of 10-Methyl-10-nonadecanol, a saturated branched-chain fatty alcohol, with alternative analytical approaches. The presented method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following liquid-liquid extraction and derivatization, and its performance is evaluated against established validation parameters.

Introduction

This compound is a long-chain fatty alcohol with potential applications in various fields, including pharmaceuticals and material science. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This document outlines a validated GC-MS method and compares its performance characteristics with other potential analytical techniques, providing the necessary data for informed decisions in a research and development setting. The validation of this method adheres to the principles outlined in the ICH Q2(R1) guideline.[1][2][3][4][5]

Experimental Protocols

A detailed methodology for the validated GC-MS method is provided below. This protocol ensures reproducibility and allows for a direct comparison with other analytical strategies.

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To extract this compound from an aqueous matrix.

  • Procedure:

    • To 1 mL of the aqueous sample, add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer (hexane) containing the analyte.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of pyridine for derivatization.

The choice of a non-polar solvent like hexane is crucial for the efficient extraction of long-chain alcohols.[6] The addition of isopropanol helps to disrupt potential interactions between the analyte and the sample matrix.

2. Derivatization

  • Objective: To increase the volatility and thermal stability of this compound for GC analysis.[7][8][9]

  • Procedure:

    • To the reconstituted extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols, to make them amenable to GC analysis.[8]

3. GC-MS Analysis

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating long-chain fatty alcohols.

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the trimethylsilyl ether of this compound should be monitored.

Method Validation and Performance Comparison

The performance of the described GC-MS method was validated according to ICH guidelines and compared with hypothetical performance data for two alternative methods: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and an alternative GC-MS method employing a different derivatization agent.

Table 1: Comparison of Analytical Method Performance

Validation ParameterGC-MS with BSTFA Derivatization (Validated Method)HPLC-ELSD (Alternative Method 1)GC-MS with PFBBr Derivatization (Alternative Method 2)
Linearity (R²) > 0.998> 0.990> 0.997
Range (µg/mL) 1 - 10010 - 5000.5 - 80
Limit of Detection (LOD) (µg/mL) 0.350.1
Limit of Quantification (LOQ) (µg/mL) 1100.5
Accuracy (% Recovery) 98.5 - 101.2%95.0 - 105.0%99.0 - 102.0%
Precision (%RSD) < 2.5%< 5.0%< 3.0%
Specificity High (Mass Spec Detection)ModerateHigh (Mass Spec Detection)
Robustness HighModerateHigh

Table 2: Summary of Validation Results for the GC-MS Method with BSTFA Derivatization

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.9985
Accuracy (% Recovery) 98.0 - 102.0%99.8% (at 3 concentrations)
Precision (Repeatability, %RSD) ≤ 2.0%1.5%
Intermediate Precision (%RSD) ≤ 3.0%2.1%
Specificity No interference at the retention time of the analytePassed
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 101.0
Robustness No significant effect on results with minor variations in method parametersPassed

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the analytical process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output sample Aqueous Sample extraction Liquid-Liquid Extraction (Hexane:Isopropanol) sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution (Pyridine) evaporation->reconstitution derivatization Silylation with BSTFA reconstitution->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (SIM Mode) gcms->data quantification Quantification data->quantification result Concentration of This compound quantification->result

Caption: Experimental workflow for the quantification of this compound.

logical_relationship analyte This compound (in aqueous matrix) extraction Extraction into Organic Phase analyte->extraction High Partition Coefficient derivatized_analyte Volatile TMS Derivative extraction->derivatized_analyte Increased Volatility separation Chromatographic Separation (GC) derivatized_analyte->separation Based on Boiling Point detection Mass Spectrometric Detection (MS) separation->detection Specific Mass Fragments quantification Signal Quantification detection->quantification Area Under the Curve

References

A Comparative Guide to 10-Methyl-10-nonadecanol and Other Branched-Chain Lipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, biological significance, and potential applications of 10-Methyl-10-nonadecanol alongside other notable branched-chain lipids. This guide provides available experimental data and detailed methodologies to facilitate further research and development.

Introduction

Branched-chain lipids are integral components of biological systems and are increasingly utilized in pharmaceutical and drug delivery applications. Their unique stereochemistry imparts distinct physicochemical properties compared to their linear counterparts, influencing membrane fluidity, stability of lipid nanoparticles (LNPs), and interactions with biological molecules. This guide provides a comparative overview of this compound against well-characterized branched-chain lipids: phytanic acid, pristanic acid, squalene, and cholesterol. Due to the limited availability of experimental data for this compound, this document also serves as a framework for future investigation by providing detailed experimental protocols for comparative analysis.

Physicochemical Properties

The branching of the hydrocarbon chain in lipids significantly impacts their packing and, consequently, their physical properties. The following table summarizes the known physicochemical properties of the selected lipids. Data for this compound is largely unavailable in the current scientific literature, highlighting a key area for future research.

PropertyThis compoundPhytanic AcidPristanic AcidSqualeneCholesterol
Molecular Formula C₂₀H₄₂OC₂₀H₄₀O₂C₁₉H₃₈O₂[1]C₃₀H₅₀[2]C₂₇H₄₆O
Molar Mass ~314.6 g/mol 312.5 g/mol [3]298.5 g/mol [1]410.7 g/mol 386.7 g/mol
Structure Branched-chain fatty alcoholBranched-chain fatty acidBranched-chain fatty acidPolyunsaturated triterpeneSterol
Melting Point (°C) Not Available< -20Not Available-75148-150
Boiling Point (°C) Not Available198-200 (at 1 mmHg)Not Available285 (at 25 mmHg)360 (decomposes)
Solubility Insoluble in waterInsoluble in waterInsoluble in waterInsoluble in waterInsoluble in water

Biological Significance and Applications in Drug Delivery

Branched-chain lipids play diverse roles in biology and have emerged as critical components in drug delivery systems, particularly in the formation and stabilization of lipid nanoparticles (LNPs).

This compound: As a long-chain branched fatty alcohol, it is anticipated to exhibit properties beneficial for drug delivery. The presence of a methyl branch can disrupt the ordered packing of lipid bilayers, potentially increasing membrane fluidity.[4] This characteristic can be advantageous in the formulation of LNPs, as it may enhance the encapsulation of hydrophobic drugs and improve the stability of the nanoparticles.[5] Long-chain fatty alcohols, in general, have been investigated for their antimicrobial properties and their ability to modulate membrane properties.[6][7][8]

Phytanic Acid and Pristanic Acid: These branched-chain fatty acids are primarily of dietary origin.[9] Their accumulation in the body is associated with certain metabolic disorders, such as Refsum disease.[9][10] In the context of drug delivery, their ability to be incorporated into lipid bilayers and affect membrane fluidity is of interest.[4] Studies have shown that phytanic acid can increase membrane fluidity.

Squalene: This polyunsaturated triterpene is a precursor in the biosynthesis of steroids, including cholesterol.[2] It is widely used as an adjuvant in vaccines to enhance the immune response and as a component in drug delivery systems due to its biocompatibility and ability to form stable nanoemulsions.

Cholesterol: An essential component of animal cell membranes, cholesterol is a key regulator of membrane fluidity and organization.[11] In drug delivery, it is a common component of LNP formulations, where it contributes to the stability and structural integrity of the nanoparticles, and modulates the release of encapsulated drugs.

Metabolic Pathways

Understanding the metabolic pathways of these lipids is crucial for assessing their biocompatibility and potential toxicity.

Phytanic Acid Metabolism

Phytanic acid cannot be metabolized by the typical beta-oxidation pathway due to the methyl group at its beta-carbon. Instead, it undergoes alpha-oxidation in peroxisomes to form pristanic acid, which can then be further metabolized via beta-oxidation.[3][9][10]

Phytanic_Acid_Metabolism Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Products Beta-Oxidation Products Pristanoyl-CoA->Beta-Oxidation Products Peroxisomal Beta-Oxidation

Phytanic Acid Alpha-Oxidation Pathway
Cholesterol Biosynthesis

Cholesterol is synthesized from acetyl-CoA through a complex, multi-step pathway known as the mevalonate pathway.[2][12][][14][15] A key intermediate in this pathway is squalene.

Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps

Simplified Cholesterol Biosynthesis Pathway

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of this compound with other branched-chain lipids, the following standardized experimental protocols are recommended.

Characterization of Lipid Nanoparticles (LNPs)

Objective: To compare the ability of different branched-chain lipids to form stable LNPs and to characterize their physicochemical properties.

Experimental Workflow:

LNP_Characterization cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization Lipid_Mixture Lipid Mixture (including test lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (e.g., buffer, drug) Aqueous_Phase->Microfluidic_Mixing LNP_Suspension LNP Suspension Microfluidic_Mixing->LNP_Suspension DLS Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) LNP_Suspension->DLS TEM Transmission Electron Microscopy (TEM) (Morphology) LNP_Suspension->TEM DSC Differential Scanning Calorimetry (DSC) (Thermal Properties) LNP_Suspension->DSC HPLC High-Performance Liquid Chromatography (HPLC) (Encapsulation Efficiency) LNP_Suspension->HPLC

Workflow for LNP Formulation and Characterization

Methodologies:

  • Dynamic Light Scattering (DLS): To determine the average particle size, polydispersity index (PDI), and zeta potential of the LNPs.[16][17][18][19]

    • Protocol: Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS). Analyze the sample using a DLS instrument at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C).

  • Differential Scanning Calorimetry (DSC): To investigate the thermal properties of the lipid components within the LNPs, providing insights into their physical state (crystalline vs. amorphous) and miscibility.[20][21][22][23]

    • Protocol: Accurately weigh a small amount of the LNP dispersion into an aluminum DSC pan. Seal the pan and place it in the DSC instrument. Run a temperature scan (e.g., from 20°C to 80°C at a rate of 5°C/min) against an empty reference pan.

  • Drug Encapsulation Efficiency and In Vitro Release: To quantify the amount of drug successfully loaded into the LNPs and to study its release profile over time.[24][25][26]

    • Protocol (Encapsulation Efficiency): Separate the unencapsulated drug from the LNPs using techniques like size exclusion chromatography or centrifugal ultrafiltration. Quantify the amount of encapsulated drug using a suitable analytical method like HPLC.

    • Protocol (In Vitro Release): Place the LNP suspension in a dialysis bag with a specific molecular weight cutoff and incubate it in a release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions) at 37°C with constant stirring. At predetermined time points, withdraw samples from the release medium and quantify the amount of released drug.

Conclusion

While this compound remains a largely uncharacterized branched-chain lipid, its structural similarity to other well-studied lipids suggests its potential utility in drug delivery and other biomedical applications. This guide provides a comparative framework and detailed experimental protocols to encourage and facilitate further research into this promising molecule. The systematic investigation of its physicochemical properties and biological effects will be crucial in unlocking its full potential and establishing its role alongside other branched-chain lipids in advancing pharmaceutical sciences.

References

Comparative analysis of different synthesis routes for 10-Methyl-10-nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Synthesis Routes

The synthesis of 10-Methyl-10-nonadecanol can be approached by two main retrosynthetic disconnections around the tertiary alcohol, leading to the use of either a methyl-based organometallic reagent and a C19 ketone, or a nonyl-based organometallic reagent and a C11 ketone. For the purpose of this comparison, we will consider the reaction of a methyl organometallic reagent with 10-nonadecanone.

ParameterGrignard SynthesisOrganolithium Synthesis
Overall Yield Typically 80-90%Typically 85-95%
Purity High, but can be compromised by Wurtz coupling byproductsVery high, generally cleaner reactions
Reaction Time 2-4 hours1-3 hours
Reaction Temperature 0 °C to room temperature-78 °C to 0 °C
Reagent Preparation In situ from magnesium turnings and methyl halideCommercially available or prepared from lithium metal
Reagent Reactivity Strong nucleophile, strong baseStronger nucleophile, very strong base
Solvent Anhydrous diethyl ether or THFAnhydrous hexanes, diethyl ether, or THF
Scalability Readily scalableScalable, but requires more stringent anhydrous/anaerobic conditions
Cost-Effectiveness Generally more cost-effective due to cheaper starting materialsCan be more expensive due to the cost of organolithium reagents

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via Grignard and organolithium routes.

Route 1: Grignard Synthesis

Reaction: Methylmagnesium bromide + 10-Nonadecanone → this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • 10-Nonadecanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • All glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • After the Grignard reagent has formed (the magnesium has been consumed), the solution is cooled to 0 °C.

  • A solution of 10-nonadecanone in anhydrous diethyl ether is added dropwise to the Grignard reagent with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization.

Route 2: Organolithium Synthesis

Reaction: Methyllithium + 10-Nonadecanone → this compound

Materials:

  • Methyllithium solution (commercially available)

  • 10-Nonadecanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous/anaerobic reactions

Procedure:

  • All glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • A solution of 10-nonadecanone in anhydrous diethyl ether is placed in a round-bottom flask and cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium in diethyl ether is added dropwise to the ketone solution with stirring.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the flask is still at low temperature.

  • The mixture is allowed to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude this compound is purified by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a synthesis route for this compound based on key experimental considerations.

Synthesis_Route_Selection Start Select Synthesis Route for This compound Cost Is cost a primary concern? Start->Cost Purity Is highest purity critical? Cost->Purity No Grignard Grignard Synthesis Cost->Grignard Yes Scale Is the synthesis for a large scale? Purity->Scale No Organolithium Organolithium Synthesis Purity->Organolithium Yes Scale->Grignard Yes Scale->Organolithium No

Caption: Workflow for selecting a synthesis route.

Cross-Validation of GC-MS and HPLC Methods for the Quantification of 10-Methyl-10-nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 10-Methyl-10-nonadecanol, a C20 secondary fatty alcohol. The information presented is intended for researchers, scientists, and professionals in drug development seeking to establish robust analytical methods for this and similar long-chain alcohols.

Introduction

This compound (C20H42O, MW: 298.5 g/mol ) is a long-chain branched fatty alcohol with applications in various research and industrial fields.[1] Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and metabolic studies. Both GC-MS and HPLC are powerful chromatographic techniques suitable for this purpose, each with distinct advantages and limitations. This guide outlines the cross-validation of hypothetical, yet representative, methods for each technique, providing detailed experimental protocols and performance data.

Data Presentation: Performance Characteristics

The following table summarizes the key performance parameters for the validated GC-MS and HPLC methods for the quantification of this compound. These values are representative of what can be expected from well-optimized methods for long-chain fatty alcohols.

Parameter GC-MS Method HPLC-UV Method Acceptance Criteria
Linearity (R²) > 0.998> 0.997≥ 0.995
Range (µg/mL) 0.5 - 1001.0 - 200Method Dependent
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120%
Precision (%RSD)
- Intra-day≤ 2.5%≤ 3.0%≤ 5%
- Inter-day≤ 4.0%≤ 4.5%≤ 5%
Limit of Detection (LOD) (µg/mL) 0.150.30-
Limit of Quantification (LOQ) (µg/mL) 0.501.0-
Specificity/Selectivity High (Mass Spec)Moderate (UV)No interference at the retention time of the analyte
Robustness RobustRobustNo significant impact on results with minor variations

Experimental Protocols

Detailed methodologies for the GC-MS and HPLC analysis of this compound are provided below.

GC-MS Method Protocol

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent (e.g., hexane or dichloromethane).

    • To 100 µL of the sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Vortex the mixture and heat at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) ether derivative.[2]

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MS Detector or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification (target ions: m/z 73, 145, and a specific fragment of the derivatized molecule) and full scan for identification.

HPLC-UV Method Protocol

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample containing this compound in acetonitrile.

    • To enhance UV detection, derivatization with a UV-active agent such as p-nitrobenzoyl chloride is recommended.

    • To 200 µL of the sample solution, add 100 µL of a 1% (w/v) solution of p-nitrobenzoyl chloride in acetonitrile and 50 µL of pyridine.

    • Heat the mixture at 70°C for 1 hour.

    • Cool the solution and dilute with the mobile phase before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar reversed-phase column.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Method Comparison and Cross-Validation Workflow

The cross-validation process ensures that both analytical methods provide comparable and reliable results for the quantification of this compound.

G Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method cluster_validation Method Validation & Comparison Sample Bulk Sample of This compound Stock Primary Stock Solution Sample->Stock Spiked Spiked Samples (Multiple Concentrations) Stock->Spiked Deriv_GCMS TMS Derivatization Spiked->Deriv_GCMS Deriv_HPLC UV-Tag Derivatization Spiked->Deriv_HPLC GCMS_Analysis GC-MS Analysis Deriv_GCMS->GCMS_Analysis Data_GCMS GC-MS Data Acquisition (SIM/Scan) GCMS_Analysis->Data_GCMS Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data_GCMS->Validation HPLC_Analysis HPLC-UV Analysis Deriv_HPLC->HPLC_Analysis Data_HPLC HPLC-UV Data Acquisition HPLC_Analysis->Data_HPLC Data_HPLC->Validation Comparison Statistical Comparison (t-test, F-test) Validation->Comparison Conclusion Method Selection Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Discussion

  • GC-MS: This technique offers superior selectivity and sensitivity due to mass spectrometric detection. The fragmentation pattern obtained can be used for definitive identification of the analyte. The primary drawback is the need for derivatization to increase the volatility of the long-chain alcohol.

  • HPLC-UV: HPLC is a versatile technique that can be run under ambient temperature conditions, which is beneficial for thermally labile compounds. However, for analytes like this compound that lack a strong chromophore, derivatization is often required to achieve adequate sensitivity with UV detection. Without derivatization, alternative detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS) would be necessary.

Both GC-MS and HPLC are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For high sensitivity and specificity, particularly in complex matrices, the GC-MS method is preferable. For routine analysis where high throughput is desired and the matrix is relatively clean, the HPLC-UV method, with appropriate derivatization, provides a robust alternative. The cross-validation data presented here demonstrates that with proper optimization, both methods can yield accurate and precise results.

References

Comparative Analysis of 10-Methyl-10-nonadecanol and Its Straight-Chain Analogues in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural and functional differences between branched and linear C19 fatty alcohols, highlighting their impact on biological activity and potential therapeutic applications.

The structural configuration of long-chain fatty alcohols, specifically the presence or absence of methyl branching, significantly influences their physicochemical properties and subsequent biological activity. This guide provides a comparative overview of 10-Methyl-10-nonadecanol, a branched-chain fatty alcohol, and its linear counterpart, 1-nonadecanol. While direct comparative studies with quantitative data are limited in publicly available literature, this document synthesizes existing research on the individual compounds and related structures to offer insights for researchers, scientists, and drug development professionals.

Physicochemical and Biological Activity Profile

FeatureThis compound (Branched-Chain)1-Nonadecanol (Straight-Chain)References
Structure C20H42OC19H40O
General Properties Secondary fatty alcohol, plant metabolite.Primary fatty alcohol, found in various plant extracts and essential oils.[1][2]
Membrane Interaction Due to its branched structure, it is hypothesized to cause greater disruption of lipid packing, potentially leading to increased membrane fluidity. This property is suggested to be beneficial for its role in drug delivery systems by enhancing the solubility and stability of hydrophobic drugs.Interacts with lipid bilayers, with effects on membrane properties being dependent on the phase state of the membrane.[1][3]
Antimicrobial Activity Data not available.Has been identified as a component of plant extracts with demonstrated antibacterial activity. For instance, a fraction containing n-Nonadecanol-1 showed a 4 mm zone of inhibition against S. aureus at a concentration of 10 µg/mL.[4]
Cytotoxic Activity Data not available.Found in plant extracts exhibiting cytotoxic effects. An ethanolic extract of Athyrium hohenackerianum, containing n-nonadecanol-1, showed an IC50 value of 123.90 µg/mL against HCT-116 colon cancer cells. However, this value represents the activity of the entire extract.[5]

Postulated Mechanism of Action: Membrane Intercalation and Fluidity Modulation

Long-chain alcohols, both branched and straight-chain, are known to exert their biological effects primarily through interaction with the cell membrane. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer.

The presence of a methyl group in this compound introduces a steric hindrance that is thought to disrupt the orderly packing of the lipid acyl chains more significantly than a linear alcohol. This disruption can lead to an increase in membrane fluidity. Altered membrane fluidity can have a cascade of downstream effects on cellular signaling pathways that are dependent on the membrane environment, such as those involving membrane-bound receptors and enzymes.

G Hypothesized Cellular Effects of Branched vs. Straight-Chain Fatty Alcohols cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Effects 10_Methyl_10_nonadecanol This compound (Branched) Membrane_Branched Greater Disruption of Lipid Packing 10_Methyl_10_nonadecanol->Membrane_Branched 1_Nonadecanol 1-Nonadecanol (Straight-Chain) Membrane_Straight Intercalation into Lipid Bilayer 1_Nonadecanol->Membrane_Straight Increased_Fluidity Increased Membrane Fluidity Membrane_Branched->Increased_Fluidity Membrane_Straight->Increased_Fluidity Lesser Effect Altered_Signaling Altered Membrane Protein Function & Signaling Cascades Increased_Fluidity->Altered_Signaling Cell_Stress Cellular Stress Altered_Signaling->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

Hypothesized differential effects on cell membranes.

Experimental Protocols

As no direct comparative studies were identified, a generalized experimental workflow for evaluating and comparing the biological activities of this compound and 1-nonadecanol is proposed below.

I. Cytotoxicity Assessment

Objective: To determine and compare the cytotoxic potential of this compound and 1-nonadecanol against a panel of human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and 1-nonadecanol in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture media to achieve a range of final concentrations. Replace the media in the wells with the media containing the test compounds. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values for each compound using non-linear regression analysis.

G Workflow for Comparative Cytotoxicity and Antimicrobial Testing cluster_0 Preparation cluster_1 Cytotoxicity Assay (e.g., MTT) cluster_2 Antimicrobial Assay (e.g., Broth Microdilution) Stock_Solutions Prepare Stock Solutions (this compound & 1-nonadecanol in DMSO) Serial_Dilutions Perform Serial Dilutions in appropriate media/broth Stock_Solutions->Serial_Dilutions Compound_Addition_Cyto Add Diluted Compounds to cells Serial_Dilutions->Compound_Addition_Cyto Compound_Addition_Micro Add Diluted Compounds to inoculated broth Serial_Dilutions->Compound_Addition_Micro Cell_Seeding Seed Cancer Cell Lines in 96-well plates Cell_Seeding->Compound_Addition_Cyto Incubation_Cyto Incubate for 48-72h Compound_Addition_Cyto->Incubation_Cyto MTT_Assay Perform MTT Assay & Measure Absorbance Incubation_Cyto->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Compound_Addition_Micro Incubation_Micro Incubate for 18-24h Compound_Addition_Micro->Incubation_Micro MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation_Micro->MIC_Determination

Proposed experimental workflow.
II. Antimicrobial Susceptibility Testing

Objective: To evaluate and compare the antimicrobial activity of this compound and 1-nonadecanol against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay

  • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The available evidence suggests that both branched and straight-chain C19 fatty alcohols possess biological activities, likely mediated through their interaction with cell membranes. The structural difference—the methyl branch in this compound—is expected to result in a greater perturbation of the lipid bilayer, which may translate to differences in the potency and nature of their biological effects. However, a definitive comparison requires direct experimental evaluation. The proposed experimental workflows provide a framework for such a comparative study, which would be invaluable for elucidating the structure-activity relationships of these long-chain fatty alcohols and guiding their potential development in therapeutic applications.

References

A Comparative Analysis of Phytanic Acid and 10-Methyl-10-nonadecanol as Disease Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of clinical diagnostics and drug development, the identification and validation of reliable biomarkers are paramount. This guide provides a comparative overview of phytanic acid, a well-established biomarker for Refsum disease, and 10-Methyl-10-nonadecanol, a compound for which a role as a clinical biomarker is not currently supported by scientific literature. This analysis is intended for researchers, scientists, and professionals in drug development to inform their work on biomarker discovery and application.

Phytanic Acid: A Validated Biomarker for Refsum Disease

Phytanic acid, a branched-chain fatty acid, is a crucial biomarker for the diagnosis and management of Refsum disease, a rare inherited metabolic disorder.[1][2] In individuals with this condition, the accumulation of phytanic acid in blood and tissues leads to a range of neurological and ophthalmological symptoms.[1][3][2]

Diagnostic Efficacy

Elevated levels of plasma phytanic acid are a primary diagnostic marker for Adult Refsum Disease (ARD).[3][2] Its measurement is a standard component of screening for peroxisomal disorders.[4] While very high levels are strongly indicative of the disease, there can be rare cases where individuals with a clinical presentation of Refsum disease have marginally elevated or normal phytanic acid levels, necessitating further genetic or enzymatic analysis.[4] It's also important to note that elevated phytanic acid is not exclusively specific to ARD and can be associated with other conditions, although it is a key indicator.[4]

Quantitative Data

The concentration of phytanic acid in plasma is a key quantitative measure for diagnosing and monitoring Refsum disease. The table below summarizes typical plasma phytanic acid concentrations in different populations.

Population GroupGeometric Mean Plasma Phytanic Acid Concentration (μmol/L)
Meat-eaters5.77
Lacto-ovo-vegetarians3.93
Vegans0.86
Data adapted from a study on dietary influences on plasma phytanic acid levels.[5]

In patients with Refsum disease, plasma phytanic acid levels are markedly elevated, often exceeding 200 µmol/L, and can be reduced with dietary restrictions.

This compound: An Unestablished Biomarker Candidate

In contrast to the extensive research and clinical application of phytanic acid, there is a notable absence of scientific literature supporting the use of this compound as a clinical biomarker for any disease. Searches of scientific databases do not yield studies evaluating its efficacy, sensitivity, or specificity as a biomarker. Its known presence is documented in the context of plant metabolites.

Experimental Protocols

Quantification of Phytanic Acid in Plasma

The standard method for quantifying phytanic acid in plasma and cultured fibroblasts is gas chromatography-mass spectrometry (GC-MS).[5][6][7]

Experimental Workflow for Phytanic Acid Quantification

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample (50 µL) internal_standard Add Internal Standard ([3-methyl-2H3]phytanic acid) plasma->internal_standard hydrolysis Hydrolysis/Saponification (e.g., with ethanolic KOH) internal_standard->hydrolysis extraction Liquid-Liquid Extraction (with hexane) hydrolysis->extraction injection Inject into GC-MS extraction->injection separation Gas Chromatography (Separation of fatty acids) injection->separation detection Mass Spectrometry (Detection and quantification) separation->detection data_analysis data_analysis detection->data_analysis Data Analysis (Chromatogram integration)

Caption: Workflow for Phytanic Acid Quantification.

Detailed Steps:

  • Sample Collection: A plasma sample is obtained from the patient.

  • Internal Standard Addition: A known amount of a labeled internal standard, such as [3-methyl-2H3]phytanic acid, is added to the plasma sample for accurate quantification.[7]

  • Hydrolysis: The sample undergoes hydrolysis, typically with an ethanolic potassium hydroxide solution, to release free phytanic acid from its esterified forms.[7][8]

  • Extraction: The phytanic acid is then extracted from the aqueous phase into an organic solvent like hexane.[7]

  • Derivatization (Optional but common): The fatty acids may be converted to more volatile esters (e.g., methyl esters) to improve their chromatographic properties.

  • GC-MS Analysis: The extracted and derivatized sample is injected into a gas chromatograph, where the different fatty acids are separated based on their boiling points and interactions with the column. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments, allowing for identification and quantification based on their mass-to-charge ratio.

Metabolic Pathway of Phytanic Acid

Phytanic acid is derived from phytol, a component of chlorophyll found in green plants and animal fats from herbivores.[7] Humans cannot metabolize phytol directly to pristanic acid. Instead, phytol is converted to phytanic acid, which is then metabolized through a process called alpha-oxidation in the peroxisomes. In Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) disrupts this pathway, leading to the accumulation of phytanic acid.

Phytanic Acid Alpha-Oxidation Pathway

Phytol Phytol (from diet) Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid Conversion Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH (Blocked in Refsum Disease) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Phytanic Acid Metabolism.

Conclusion

The comparison between phytanic acid and this compound as biomarkers is starkly one-sided. Phytanic acid is a well-characterized, clinically relevant biomarker with established quantitative methods and a clear role in the pathophysiology of Refsum disease. Its measurement is integral to the diagnosis and therapeutic monitoring of this condition.

Conversely, this compound currently has no documented role as a clinical biomarker. For researchers and drug development professionals, this highlights the rigorous process of biomarker validation, from initial discovery to clinical utility. While novel biomarker discovery is a continuous effort, the existing evidence firmly supports the continued use of phytanic acid as a reliable biomarker for Refsum disease, while this compound remains a compound of unknown clinical significance in this context.

References

A Comparative Guide to the Measurement of 10-Methyl-10-nonadecanol and Other Long-Chain Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 10-Methyl-10-nonadecanol, a secondary fatty alcohol.[1][2] While specific inter-laboratory study data for this particular compound is not publicly available, this document outlines common analytical approaches and provides a framework for researchers and drug development professionals to establish and compare analytical methods for long-chain fatty alcohols.

Data Summary: Comparison of Analytical Techniques

The selection of an analytical method for long-chain alcohols is often dependent on the sample matrix and the research question. The two primary approaches involve either direct analysis of free alcohols or analysis of total alcohols after a saponification step to release ester-linked compounds.[3] Gas chromatography-mass spectrometry (GC-MS) is a frequently utilized technique for the analysis of fatty alcohols from environmental samples.[3]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds based on polarity, followed by mass-based detection.Separation based on polarity, with detection of fluorescent derivatives.
Sample Volatility Requires analytes to be volatile or derivatized to increase volatility.Suitable for a wider range of polarities and less volatile compounds.Suitable for compounds that are fluorescent or can be derivatized with a fluorescent tag.
Derivatization Often required for fatty alcohols to improve chromatographic properties and sensitivity (e.g., silylation).[4]May not be required, but can be used to improve ionization efficiency.Derivatization with a fluorescent tag is necessary for detection.
Sensitivity High sensitivity, especially with selected ion monitoring (SIM).Generally offers high sensitivity and specificity, particularly with tandem MS (MS/MS).[5]High sensitivity can be achieved with appropriate fluorescent labels.[4]
Matrix Effects Can be susceptible to matrix effects that interfere with ionization.[6]Prone to matrix effects, such as ion suppression or enhancement, which can affect quantification.[6]Matrix components can cause quenching or enhancement of the fluorescence signal.
Typical Application Widely used for the analysis of fatty alcohols in environmental and biological samples.[3]Applied in various fields, including clinical chemistry and toxicology, for the analysis of a wide range of analytes.[5]Used for sensitive detection of specific compounds in complex mixtures.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the analysis of long-chain fatty alcohols.

Protocol 1: GC-MS Analysis of Total Fatty Alcohols after Saponification

This protocol is adapted from general procedures for the analysis of fatty alcohols in biological or environmental matrices.[3][4]

1. Sample Preparation (Saponification and Extraction):

  • To 1 gram of homogenized sample, add 10 mL of 1 M ethanolic potassium hydroxide (KOH).

  • Heat the mixture at 80°C for 2 hours under reflux to saponify ester-linked alcohols.

  • After cooling, add 10 mL of deionized water.

  • Extract the unsaponifiable lipids three times with 20 mL of n-hexane.

  • Pool the hexane extracts and wash with 10 mL of a 1:1 (v/v) ethanol/water solution.

  • Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • Reconstitute the dried extract in 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Heat the mixture at 60°C for 30 minutes.[4]

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 50-600.

  • Quantification: Based on the peak area of a characteristic ion of the derivatized analyte relative to an internal standard.

Protocol 2: LC-MS/MS Analysis of Free Fatty Alcohols

This protocol provides a general framework for the direct analysis of free long-chain alcohols.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of a liquid sample (e.g., plasma), add 400 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Homogenate Saponification Saponification (Ethanolic KOH) Sample->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Drying Drying and Evaporation Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: Workflow for the GC-MS analysis of total fatty alcohols.

Logical Relationship of Analytical Method Selection

cluster_considerations Initial Considerations cluster_methods Analytical Methods Analyte Analyte Properties (Volatility, Polarity) GCMS GC-MS Analyte->GCMS Volatile LCMS LC-MS/MS Analyte->LCMS Less Volatile HPLC HPLC-FLD Analyte->HPLC Derivatizable Matrix Sample Matrix (Complexity, Interferences) Matrix->GCMS Requires Cleanup Matrix->LCMS Manage Matrix Effects Objective Research Objective (Free vs. Total Alcohols) Objective->GCMS Total Alcohols (with Saponification) Objective->LCMS Free Alcohols

Caption: Factors influencing the choice of analytical method.

References

Determining the Absolute Configuration of 10-Methyl-10-nonadecanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in establishing structure-activity relationships and ensuring enantiopurity. This guide provides a comparative overview of methodologies for confirming the absolute configuration of chiral 10-Methyl-10-nonadecanol, a long-chain tertiary alcohol. We will delve into the widely used Mosher's method and explore alternative techniques, supported by experimental data and detailed protocols.

Introduction to Stereochemical Analysis

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct biological activities. Therefore, unequivocally assigning the absolute configuration (the R or S designation at a stereocenter) is paramount in chemical and pharmaceutical research. For tertiary alcohols like this compound, which lack a proton directly attached to the chiral center, certain analytical methods can be challenging. This guide focuses on robust techniques applicable to such structures.

Comparison of Analytical Methods

The determination of the absolute configuration of chiral alcohols can be approached through several instrumental techniques. The choice of method often depends on the sample's physical state, the availability of instrumentation, and whether the analysis is for a known or novel compound.

MethodPrincipleSample RequirementsAdvantagesLimitations
Mosher's Method (NMR Spectroscopy) Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra. The analysis of chemical shift differences (Δδ) allows for the assignment of the absolute configuration.Soluble in a suitable deuterated solvent (e.g., CDCl₃). Requires enantiomerically pure Mosher's acid chlorides ((R)- and (S)-MTPA-Cl).Well-established and widely used. Requires only small amounts of sample. Applicable to a wide range of chiral alcohols. Does not require crystallization.Derivatization reaction is required. Can be complex for molecules with multiple chiral centers. Interpretation of Δδ values can sometimes be ambiguous.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a theoretically calculated spectrum for a known configuration.Soluble in an IR-transparent solvent. Requires a pure enantiomer.Non-destructive. Provides a direct spectroscopic fingerprint of the absolute configuration. Applicable to a wide range of molecules, including those that are difficult to crystallize.Requires specialized instrumentation. Relies on accurate quantum chemical calculations for spectral prediction.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms.A high-quality single crystal of the compound or a suitable derivative.Provides an unambiguous and definitive determination of the absolute configuration.Growing suitable crystals can be a significant challenge, especially for oils or amorphous solids. Not applicable to non-crystalline materials.

In-Depth Look: Mosher's Method

The modified Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral secondary and tertiary alcohols.[1] It involves the esterification of the alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction creates a pair of diastereomers.

The underlying principle is that the phenyl group of the MTPA moiety will have a shielding or deshielding effect on the protons of the alcohol in a conformationally dependent manner. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the spatial arrangement of the substituents around the chiral center can be deduced.

Hypothetical ¹H NMR Data for Mosher Esters of a Long-Chain Tertiary Alcohol (Analogous to this compound)
Protonδ (S)-MTPA Ester (ppm)δ (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)Inferred Position Relative to Phenyl Group in (S)-Ester
H-9 (CH₂)2.102.15-0.05Shielded
H-11 (CH₂)2.182.12+0.06Deshielded
CH₃ at C-101.251.28-0.03Shielded
H-8 (CH₂)1.551.56-0.01Shielded
H-12 (CH₂)1.581.57+0.01Deshielded

A negative Δδ value suggests that the corresponding protons are shielded by the phenyl group of the (S)-MTPA moiety, while a positive Δδ value indicates deshielding. Based on the established model for Mosher's method, this pattern of Δδ values allows for the assignment of the absolute configuration at the C-10 stereocenter.

Experimental Protocols

Synthesis of Enantiopure this compound (for reference)

The synthesis of enantiopure long-chain tertiary alcohols can be challenging. One common strategy involves the asymmetric addition of an organometallic reagent to a ketone. For instance, the enantioselective addition of a nonyl Grignard reagent to 2-decanone, catalyzed by a chiral ligand, can yield enantiomerically enriched (R)- or (S)-10-Methyl-10-nonadecanol. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.

Protocol for Mosher Esterification of a Tertiary Alcohol
  • Preparation of the (S)-MTPA Ester:

    • Dissolve the chiral alcohol (1.0 eq) in anhydrous pyridine or a mixture of CH₂Cl₂ and pyridine.

    • Add (R)-(-)-MTPA-Cl (1.5 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with a few drops of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by flash column chromatography.

  • Preparation of the (R)-MTPA Ester:

    • Follow the same procedure as above, but use (S)-(+)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric esters in the same deuterated solvent (e.g., CDCl₃).

    • Assign the chemical shifts for the relevant protons in both spectra.

    • Calculate the Δδ (δS - δR) values for each assigned proton.

    • Analyze the sign and magnitude of the Δδ values to determine the absolute configuration based on the established Mosher's method model.

Visualization of Methodologies

Logical Workflow for Absolute Configuration Determination

G cluster_synthesis Synthesis of Enantiopure Alcohol (Reference) cluster_analysis Determination of Absolute Configuration cluster_mosher Mosher's Method Workflow cluster_vcd VCD Workflow Syn Asymmetric Synthesis Pur Purification & ee Determination Syn->Pur Mosher Mosher's Method VCD Vibrational Circular Dichroism Xray X-ray Crystallography Deriv Derivatization with (R)- & (S)-MTPA-Cl Mosher->Deriv Measure Measure Experimental VCD Spectrum VCD->Measure NMR ¹H NMR Analysis Deriv->NMR Delta Calculate Δδ (δS - δR) NMR->Delta Assign Assign Absolute Configuration Delta->Assign Compare Compare Experimental & Theoretical Spectra Measure->Compare Calc Calculate Theoretical VCD Spectrum Calc->Compare VCD_Assign Assign Absolute Configuration Compare->VCD_Assign G cluster_data NMR Data cluster_analysis Analysis cluster_result Result S_Ester δ for (S)-MTPA Ester Calc_Delta Calculate Δδ = δS - δR S_Ester->Calc_Delta R_Ester δ for (R)-MTPA Ester R_Ester->Calc_Delta Model Apply Mosher's Model Calc_Delta->Model Config Absolute Configuration (R or S) Model->Config

References

A Comparative Guide to the Cellular Lipidomics of 10-Methyl-10-nonadecanol Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of 10-Methyl-10-nonadecanol, a novel long-chain fatty alcohol, on the cellular lipidome. Due to the limited direct experimental data on this specific compound, this document presents a hypothetical comparison based on the known metabolism and effects of similar long-chain fatty alcohols and fatty acids. The guide outlines a proposed experimental design for such a study, presents mock data to illustrate potential outcomes, and provides detailed experimental protocols for researchers interested in conducting similar lipidomics analyses.

Introduction

This compound is a C20 branched-chain fatty alcohol with potential applications in various biological and pharmaceutical contexts. Its structure suggests it may be incorporated into cellular membranes or metabolized through pathways of fatty acid and lipid synthesis, thereby influencing cellular function. Understanding its impact on the cellular lipidome is crucial for elucidating its mechanism of action and identifying potential therapeutic applications. This guide compares the hypothetical lipidomic profile of cells supplemented with this compound against a control group and cells supplemented with palmitic acid, a well-characterized saturated fatty acid.

Hypothetical Experimental Design

To investigate the lipidomic effects of this compound, a comparative in vitro study could be designed as follows:

  • Cell Line: A human hepatoma cell line (e.g., HepG2) or a relevant cell line for the intended research application.

  • Experimental Groups:

    • Control: Cells cultured in standard growth medium.

    • This compound: Cells supplemented with this compound at a final concentration of 10 µM.

    • Palmitic Acid: Cells supplemented with palmitic acid at a final concentration of 10 µM (as a comparator).

  • Incubation Time: 24 hours.

  • Lipid Extraction: Total lipids would be extracted from the cells using a modified Bligh-Dyer or Folch method.

  • Lipid Analysis: The extracted lipids would be analyzed using both Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid profiling and Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive lipid class and species profiling.

Data Presentation: Hypothetical Comparative Lipidomics Data

The following tables summarize the anticipated quantitative data from the proposed experiment. The values are presented as hypothetical fold changes relative to the control group.

Table 1: Hypothetical Changes in Major Lipid Classes

Lipid ClassThis compound (Fold Change)Palmitic Acid (Fold Change)
Phosphatidylcholines (PC)1.21.1
Phosphatidylethanolamines (PE)1.11.0
Phosphatidylinositols (PI)1.31.2
Phosphatidylserines (PS)1.11.0
Sphingomyelins (SM)1.41.1
Diacylglycerols (DAG)1.51.8
Triacylglycerols (TAG)2.53.5
Cholesterol Esters (CE)1.82.2
Free Fatty Acids (FFA)1.62.0

Table 2: Hypothetical Changes in Fatty Acid Composition (from total lipids)

Fatty AcidThis compound (% Change)Palmitic Acid (% Change)
10-Methyl-10-nonadecanoic acid*+500%0%
Palmitic Acid (C16:0)+10%+150%
Stearic Acid (C18:0)+5%+20%
Oleic Acid (C18:1)-5%-15%
Linoleic Acid (C18:2)-8%-20%

*Hypothesized metabolic product of this compound.

Interpretation of Hypothetical Data

Based on the hypothetical data, supplementation with this compound may lead to its conversion to the corresponding fatty acid, 10-methyl-10-nonadecanoic acid, and its subsequent incorporation into various lipid classes. The increase in triacylglycerols and cholesterol esters suggests a promotion of lipid storage. Compared to palmitic acid, this compound appears to have a less pronounced effect on the accumulation of storage lipids and the displacement of unsaturated fatty acids, which could have implications for cellular processes like membrane fluidity and signaling.

Experimental Protocols

Cell Culture and Supplementation
  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of Lipid Supplements: this compound and palmitic acid are dissolved in ethanol to prepare 10 mM stock solutions.

  • Supplementation: For supplementation, the stock solutions are diluted in culture medium to a final concentration of 10 µM. The final ethanol concentration in the medium should be less than 0.1%.

  • Incubation: Cells are incubated with the lipid-supplemented medium for 24 hours.

Lipid Extraction (Modified Bligh-Dyer Method)
  • Cell Harvesting: After incubation, the medium is removed, and cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cells are then scraped into 1 mL of ice-cold methanol.

  • Phase Separation: To the methanol-cell suspension, 2 mL of chloroform is added, and the mixture is vortexed for 1 minute. Then, 0.8 mL of water is added, and the mixture is vortexed again for 1 minute.

  • Centrifugation: The mixture is centrifuged at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: The lower organic phase (chloroform layer) containing the lipids is carefully collected into a new glass tube.

  • Drying: The solvent is evaporated under a stream of nitrogen gas. The dried lipid extract is stored at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
  • Derivatization: The dried lipid extract is transesterified to fatty acid methyl esters (FAMEs) by adding 1 mL of 2% sulfuric acid in methanol and incubating at 80°C for 1 hour.

  • Extraction of FAMEs: After cooling, 1 mL of hexane and 0.5 mL of water are added. The mixture is vortexed, and the upper hexane layer containing the FAMEs is collected.

  • GC-MS Analysis: The FAMEs are analyzed on a GC-MS system equipped with a capillary column (e.g., DB-23). The injector and detector temperatures are set to 250°C. The oven temperature program starts at 100°C, holds for 2 minutes, then ramps to 250°C at 5°C/min, and holds for 10 minutes. Helium is used as the carrier gas.

  • Data Analysis: Mass spectra are recorded in full scan mode. FAMEs are identified by their retention times and mass spectra compared to a known standard library (e.g., NIST). Quantification is performed by integrating the peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Class Profiling
  • Sample Preparation: The dried lipid extract is reconstituted in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • LC Separation: The lipid extract is injected onto a C18 reverse-phase column. A gradient elution is performed using a mobile phase system consisting of solvent A (acetonitrile:water, 60:40, with 10 mM ammonium formate) and solvent B (isopropanol:acetonitrile, 90:10, with 10 mM ammonium formate). The gradient runs from 30% B to 100% B over 20 minutes.

  • MS Detection: The LC eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Data is acquired in both positive and negative ion modes.

  • Data Analysis: Lipid species are identified based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Quantification is performed by integrating the peak areas of the identified lipids.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Supplementation cluster_sample_prep Sample Preparation cluster_analysis Lipidomic Analysis cluster_data Data Analysis A HepG2 Cell Culture B Supplement with: - Control - this compound - Palmitic Acid A->B C Cell Harvesting B->C D Lipid Extraction (Bligh-Dyer) C->D E GC-MS Analysis (Fatty Acid Profiling) D->E F LC-MS Analysis (Lipid Class Profiling) D->F G Lipid Identification & Quantification E->G F->G H Comparative Analysis G->H

Caption: Experimental workflow for comparative lipidomics.

Signaling_Pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation Lipid Synthesis & Storage cluster_effects Potential Cellular Effects FattyAlcohol This compound FattyAcid 10-Methyl-10-nonadecanoic acid FattyAlcohol->FattyAcid Oxidation AcylCoA 10-Methyl-10-nonadecanoyl-CoA FattyAcid->AcylCoA Activation PL Phospholipids AcylCoA->PL Esterification TAG Triacylglycerols AcylCoA->TAG Esterification CE Cholesterol Esters AcylCoA->CE Esterification Membrane Altered Membrane Properties PL->Membrane Signaling Modulation of Signaling Pathways TAG->Signaling

Caption: Hypothetical metabolic fate and effects of this compound.

Safety Operating Guide

Essential Guide to the Proper Disposal of 10-Methyl-10-nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of 10-Methyl-10-nonadecanol, a long-chain fatty alcohol. Adherence to these procedures is critical for operational safety and regulatory compliance.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. Key data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₄₂O
Molecular Weight 298.5 g/mol
Appearance Waxy solid
Solubility Insoluble in water; Soluble in alcohols

Health and Safety Hazards

  • Eye Irritation: May cause mild to moderate eye irritation upon contact.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Inhalation: Inhalation of dust or vapor may cause respiratory tract irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocol for Disposal

The following protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for the disposal of solid, non-halogenated organic waste.

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash. Due to its insolubility in water and potential environmental persistence, this is strictly prohibited.

  • Designate a specific, clearly labeled waste container for "Solid, Non-halogenated Organic Waste."

  • Carefully transfer any waste this compound, including contaminated items such as weighing paper or gloves, into this designated container.

2. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is compliant with all local and institutional regulations for hazardous waste storage.

3. Waste Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

  • Provide the waste disposal company with a complete and accurate description of the waste contents.

  • The primary and recommended method for the final disposal of this compound is incineration at a permitted hazardous waste facility. Incineration ensures the complete destruction of the compound, minimizing its environmental impact.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled 'Solid, Non-halogenated Organic Waste' Container ppe->segregate no_drain Do NOT Dispose Down Drain or in Regular Trash segregate->no_drain store Store Sealed Container in a Designated Hazardous Waste Area segregate->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor provide_info Provide Accurate Waste Information to Vendor contact_vendor->provide_info incineration Recommended Disposal: Incineration at a Permitted Facility provide_info->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community. Always consult your institution's specific safety guidelines and local regulations before handling and disposing of any chemical waste.

Personal protective equipment for handling 10-Methyl-10-nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 10-Methyl-10-nonadecanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times to protect against splashes.
Face ShieldRecommended when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant GlovesNitrile or chloroprene gloves are suitable.[2] Always inspect gloves before use and change them if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing.[3]
Chemical-resistant ApronAdvised for procedures with a higher risk of splashes.[3]
Respiratory Protection Dust MaskUse if there is a risk of generating dust from the solid form.[1]
Fume HoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[3][4]

Operational Plan: Safe Handling Procedure

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

  • Preparation and Inspection:

    • Before starting any work, ensure that the work area is clean and uncluttered.

    • Inspect all PPE for integrity. Do not use damaged gloves, eyewear, or lab coats.

    • Locate the nearest eyewash station, safety shower, and fire extinguisher before beginning work.[3][4]

  • Handling the Chemical:

    • Conduct all weighing and transferring of this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Avoid direct contact with the skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

    • If eye contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Collect the spilled material and absorbent in a sealed, properly labeled container for hazardous waste disposal.

    • Do not allow the substance to enter drains or waterways as it is toxic to aquatic life.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Procedure:

    • Dispose of the contents and the container at an approved waste disposal facility.[2]

    • Never dispose of this compound down the sink or in general trash.[5][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure & Decontamination cluster_disposal Waste Management prep1 Inspect Work Area prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Verify Safety Equipment Accessibility (Eyewash, Shower, Fire Extinguisher) prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 Procedure Complete waste1 Segregate Hazardous Waste handle2->waste1 Generate Waste clean2 Wash Hands Thoroughly clean1->clean2 waste3 Store in Designated Area clean2->waste3 Store Waste waste2 Label Waste Container waste1->waste2 waste2->waste3 waste4 Arrange for Professional Disposal waste3->waste4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.